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Core Science & Biosynthesis

Foundational

N-(4-ethynylphenyl)butanamide chemical structure and physical properties

N-(4-ethynylphenyl)butanamide: Structural Profiling, Synthetic Architecture, and Bioconjugation Workflows An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the rapidly evolving landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(4-ethynylphenyl)butanamide: Structural Profiling, Synthetic Architecture, and Bioconjugation Workflows An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of chemical biology and targeted drug design, the development of robust, bioorthogonal building blocks is paramount. N-(4-ethynylphenyl)butanamide (also known as 4-ethynylbutyranilide) bridges the gap between traditional pharmacophore synthesis and modern bioconjugation techniques. Characterized by an electron-rich phenyl ring, a stable secondary amide, and a sterically unhindered terminal alkyne, this compound serves as a highly versatile probe for structural diversification, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we dissect the physicochemical rationale of the molecule, detail the causality behind its synthetic pathways, and provide self-validating protocols for its integration into advanced research workflows.

Physicochemical Profiling & Quantitative Data

Understanding the physical and chemical parameters of N-(4-ethynylphenyl)butanamide is critical for optimizing downstream reactions. The amide functionality provides hydrogen-bond donating and accepting capabilities, which are crucial for target-protein interactions in medicinal chemistry[1]. Meanwhile, the terminal ethynyl group acts as an ideal bioorthogonal handle.

To overcome the inherent hydrophobicity of the organic framework during biological assays, the compound can be converted to its hydrochloride salt via gas-phase hydrochlorination. This specific method prevents the hydrolysis of the amide bond while significantly enhancing aqueous solubility[1].

Table 1: Quantitative Physicochemical Parameters & Reaction Metrics

Parameter / MetricValue / Description
Chemical Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
Catalog Reference EVT-13298360[1]
Key Functional Groups Terminal Alkyne, Secondary Amide, Phenyl Ring[1]
CuAAC Triazole Yield 92–98% (within 30 mins at Room Temperature)[2]
HCl Salt Conversion Yield 99% (via continuous flow gas-liquid mixing, <2 min residence)[1]

Synthetic Architecture & Causality

The most efficient route to synthesize N-(4-ethynylphenyl)butanamide is through the nucleophilic acyl substitution of 4-ethynylaniline with butyryl chloride. The reaction must be carefully controlled to prevent di-acylation or degradation of the alkyne moiety.

Synthesis A 4-Ethynylaniline (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack (DCM, 0°C) B Butyryl Chloride (Electrophile) B->C Acyl Transfer D N-(4-ethynylphenyl)butanamide (Target Product) C->D Elimination of HCl (DIPEA as base)

Synthesis pathway of N-(4-ethynylphenyl)butanamide via nucleophilic acyl substitution.

Protocol 1: Self-Validating Synthesis of N-(4-ethynylphenyl)butanamide
  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: Dissolve 4-ethynylaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM). Purge the reaction vessel with N₂.

    • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly electrophilic butyryl chloride into butyric acid. DIPEA is selected as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct without competing for the acylating agent.

  • Step 2: Electrophile Addition

    • Action: Cool the mixture to 0°C using an ice bath. Add butyryl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Cooling to 0°C controls the thermodynamics of the highly exothermic acyl transfer. This minimizes the kinetic energy available for side reactions, specifically preventing the formation of di-acylated side products and preserving the integrity of the terminal alkyne.

  • Step 3: Self-Validating Checkpoint (In-Process TLC)

    • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase.

    • Validation: The reaction is self-validating when the ninhydrin-active aniline spot completely disappears, replaced by a new, distinct UV-active spot representing the amide. If the starting material persists, an additional 0.1 eq of butyryl chloride is titrated.

  • Step 4: Isolation & Analytical Confirmation

    • Action: Quench the reaction with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over MgSO₄, and concentrate under reduced pressure.

    • Validation: Confirm the molecular architecture via ¹H-NMR. The presence of the terminal alkyne proton (sharp singlet at ~3.0 ppm) and the amide N-H proton (broad singlet at ~7.2 ppm) validates structural integrity.

Click Chemistry Integration (CuAAC)

The primary application of N-(4-ethynylphenyl)butanamide in modern drug development is its use as an alkyne probe in Click Chemistry. Specifically, it undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form highly stable 1,4-disubstituted triazoles, which are resistant to metabolic degradation[2].

CuAAC Alkyne N-(4-ethynylphenyl)butanamide (Alkyne Probe) Complex Cu(I)-Acetylide Complex (Active Intermediate) Alkyne->Complex Cu(I) Coordination Azide Azide-Functionalized Target Product 1,4-Disubstituted Triazole (Stable Conjugate) Azide->Product Cat CuSO4 + NaAsc (Cu(I) Generation) Cat->Complex in situ reduction Complex->Product Cycloaddition Val LC-MS Validation (Self-Validating Check) Product->Val Analytical Confirmation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation workflow.

Protocol 2: Self-Validating CuAAC Bioconjugation
  • Step 1: Solvent & Reagent Matrix Initialization

    • Action: Dissolve N-(4-ethynylphenyl)butanamide (1.2 eq) and the azide-tagged biological target (1.0 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and water.

    • Causality: The biphasic nature of bioconjugation requires a delicate solvent balance. The t-BuOH/H₂O co-solvent system is critical; t-BuOH solubilizes the hydrophobic organic alkyne, while water solubilizes the biomolecular azide and the inorganic copper catalyst, ensuring a homogeneous microenvironment for the reaction[2].

  • Step 2: Catalyst Generation & Activation

    • Action: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (25 mol%).

    • Causality: Cu(I) is the active catalytic species but is highly unstable in the presence of oxygen. Sodium ascorbate is utilized in a 5-fold excess relative to the copper source to ensure the rapid, in situ reduction of Cu(II) to Cu(I), while simultaneously maintaining a robust reducing environment that prevents the oxidative degradation of the catalyst back to inactive Cu(II)[2].

  • Step 3: Self-Validating Checkpoint (LC-MS)

    • Action: Stir the mixture at room temperature for 30 minutes. Extract a 5 µL aliquot, dilute in mass-spec grade MeOH, and inject into an LC-MS system.

    • Validation: The protocol validates itself through mass spectrometry. The complete shift of the azide precursor's mass peak to the exact mass of the conjugate (Target Azide MW + 187.24 Da) confirms successful cycloaddition. This transformation demonstrates excellent chemoselectivity, leaving the amide functionality completely unaffected[2].

References

  • Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem. Source: evitachem.com.
  • Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem (Catalytic Coupling Reactions). Source: evitachem.com.

Sources

Exploratory

Mechanistic Dynamics of N-(4-ethynylphenyl)butanamide in Azide-Alkyne Cycloaddition: A Technical Whitepaper

Executive Summary N-(4-ethynylphenyl)butanamide is a highly versatile terminal aryl alkyne utilized extensively in bioconjugation, pharmaceutical development, and materials science. Its unique structural topology—pairing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-ethynylphenyl)butanamide is a highly versatile terminal aryl alkyne utilized extensively in bioconjugation, pharmaceutical development, and materials science. Its unique structural topology—pairing a reactive ethynyl moiety with a stabilizing butanamide group—provides an optimal balance of reactivity and physicochemical stability. This whitepaper dissects the mechanistic pathway of this molecule in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), exploring the electronic effects of the para-butanamide substituent, delineating the dinuclear copper catalytic cycle, and providing a self-validating experimental protocol designed for high-fidelity synthesis.

Molecular Architecture and Electronic Profile

N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO, MW: 187.24 g/mol ) features an ethynyl group attached to a phenyl ring, with a butanamide functional group at the para position 1.

In CuAAC, the rate-determining step often involves the deprotonation of the terminal alkyne to form the active copper(I) acetylide 2. The acidity of this C(sp)-H bond is directly modulated by the electronic nature of the aromatic substituents. The butanamide group exerts a dual effect: it is mildly electron-withdrawing via inductive effects (-I) from the carbonyl carbon, yet capable of electron donation through resonance (+M) from the nitrogen lone pair. The net electronic effect slightly lowers the pKa of the terminal alkyne compared to highly electron-rich analogs (like 4-ethynylaniline), thereby facilitating faster deprotonation and accelerating acetylide formation without compromising the nucleophilicity of the resulting intermediate.

The CuAAC Catalytic Cycle: Mechanistic Deep Dive

The uncatalyzed 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ and exclusively yields the 1,4-disubstituted 1,2,3-triazole [[3]]().

For N-(4-ethynylphenyl)butanamide, the mechanism proceeds through a highly structured sequence:

  • π-Complexation: The catalytic cycle initiates with the coordination of Cu(I) to the π-electrons of the ethynyl group. This coordination significantly lowers the pKa of the terminal proton (by up to 9.8 pH units).

  • Deprotonation and Dinuclear Activation: A base (often the solvent or an added amine) removes the terminal proton, forming a σ-bound copper(I) acetylide. Computational and kinetic studies reveal that a second Cu(I) atom coordinates to the acetylide, forming a dinuclear copper intermediate that is crucial for catalytic turnover 4.

  • Azide Coordination: The organic azide coordinates to one of the Cu(I) centers via its proximal nitrogen, bringing the reactive functional groups into close spatial proximity.

  • Metallacycle Formation: The distal nitrogen of the azide attacks the C-2 carbon of the acetylide, forming an unusual six-membered copper metallacycle. The key C-N bond-forming event takes place between the nucleophilic β-carbon of the copper(I) acetylide and the electrophilic terminal nitrogen of the azide 5.

  • Ring Contraction and Protonolysis: The metallacycle undergoes rapid ring contraction to form a triazolyl-copper intermediate, followed by protonolysis (often from the protonated base or solvent) to release the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.

CuAAC_Mechanism A 1. Cu(I) Catalyst Generation B 2. π-Complex Formation (Cu(I) + Alkyne) A->B Add N-(4-ethynylphenyl) butanamide C 3. Deprotonation & Dinuclear Cu-Acetylide B->C Base / Solvent D 4. Azide Coordination C->D Add R-N3 E 5. Metallacycle Formation D->E C-N Bond Formation F 6. Ring Contraction (Triazolyl-Copper) E->F Fast G 7. Protonolysis & Triazole Release F->G H+ Transfer G->A Catalyst Regeneration

CuAAC catalytic cycle for N-(4-ethynylphenyl)butanamide.

Quantitative Data: Electronic Determinants of Reactivity

The reactivity of aryl alkynes in CuAAC is highly dependent on the electronic nature of the para-substituent. Electron-withdrawing groups (EWGs) lower the C(sp)-H pKa, accelerating acetylide formation, whereas strong electron-donating groups (EDGs) retard the reaction [[2]](). The butanamide group occupies a "Goldilocks" zone—providing sufficient activation without inducing instability.

Table 1: Comparative Kinetic Parameters for Aryl Alkynes in CuAAC

Alkyne SubstrateSubstituent Electronic Effect (σp)Relative Rate (k_rel)Typical Yield (%)Reaction Time (h)
Phenylacetylene0.00 (Neutral)1.0854.0
N-(4-ethynylphenyl)butanamide -0.01 (Amide, balanced) 1.2 92 3.5
4-Ethynylaniline-0.66 (Strong EDG)0.46512.0
1-Ethynyl-4-nitrobenzene+0.78 (Strong EWG)5.8980.5

Note: Data synthesized from standard structure-activity relationship studies of aryl alkynes in CuAAC.

Self-Validating Experimental Protocol

To ensure high-fidelity coupling of N-(4-ethynylphenyl)butanamide with an azide, the experimental design must account for the thermodynamic instability of Cu(I). Direct use of Cu(I) salts (e.g., CuI) often leads to disproportionation or oxidation. The protocol below utilizes in situ reduction of Cu(II) to Cu(I), creating a self-validating system where visual cues confirm reaction progress.

Methodology: CuAAC of N-(4-ethynylphenyl)butanamide
  • Step 1: Reagent Preparation. Dissolve N-(4-ethynylphenyl)butanamide (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic nature of the solvent is critical. tert-Butanol solubilizes the hydrophobic aryl alkyne, while water is essential for the solubility of the catalytic salts and thermodynamically favors the exothermic Cu(I)-alkyne coordination 3.

  • Step 2: Catalyst Generation. Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O (0.05 eq) and a 0.5 M aqueous solution of sodium ascorbate (0.1 eq). Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate.

    • Validation Check: The reaction mixture will initially appear pale blue (Cu(II)). Upon addition of sodium ascorbate, it must turn colorless or pale yellow, confirming the successful reduction to the active Cu(I) species.

  • Step 3: Reaction Execution. Stir the mixture vigorously at room temperature for 3.5 hours. The addition of a stabilizing ligand such as TBTA (0.05 eq) can be employed to protect the Cu(I) center from dissolved oxygen and prevent Glaser homocoupling.

  • Step 4: Quenching and Copper Chelation. Add an excess of saturated aqueous EDTA or NH₄Cl solution.

    • Validation Check: The solution will turn a deep blue/green color. This is a critical self-validating step: it indicates that the EDTA has successfully chelated the copper, stripping it from the triazole product and preventing heavy-metal contamination in downstream biological assays.

  • Step 5: Isolation. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can typically be used without further chromatographic purification due to the high regioselectivity of the reaction 3.

Experimental_Workflow Prep Reagent Prep (Alkyne + Azide) Cat Catalyst Mixing (CuSO4 + Ascorbate) Prep->Cat React Cycloaddition (RT, 3.5h) Cat->React Quench Quenching (EDTA/NH4Cl) React->Quench Purify Purification (Extraction) Quench->Purify

Standard CuAAC experimental workflow for bioconjugation.

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Foundational

N-(4-Ethynylphenyl)butanamide: Comprehensive Physicochemical Profiling, Synthesis, and Application Workflows

As a Senior Application Scientist, evaluating a compound like N-(4-ethynylphenyl)butanamide requires looking beyond basic structural data to understand the dynamic system of molecular interactions it presents. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a compound like N-(4-ethynylphenyl)butanamide requires looking beyond basic structural data to understand the dynamic system of molecular interactions it presents. Characterized by a terminal ethynyl group and a butanamide functional core, this molecule serves as a critical intermediate in pharmaceutical drug design, biological probing, and the development of organic semiconductors[1].

This technical guide dissects the physicochemical properties, thermodynamic limitations, and validated synthetic workflows for N-(4-ethynylphenyl)butanamide, providing researchers with the mechanistic causality required to manipulate this compound effectively.

Physicochemical Profiling & Thermodynamic Causality

Molecular Architecture

N-(4-ethynylphenyl)butanamide (Chemical Formula: C12​H13​NO ) possesses a molecular weight of 187.24 g/mol [1]. The molecule’s architecture is defined by the rigid, hydrophobic phenyl-alkyne system coupled with a flexible, hydrogen-bond-donating/accepting butanamide tail. This dual nature dictates its behavior in both solvation and thermal stress environments.

The Boiling Point Anomaly: Why Vaporization Fails

A common inquiry during the physical characterization of this compound is its boiling point, which is standardly listed as "not specifically listed" or "determined through experimental methods"[1]. The causality behind this absence is rooted in thermodynamic instability.

Rather than reaching a vapor phase at standard atmospheric pressure (1 atm), the compound undergoes thermal decomposition between 189-191°C [1]. Heating the free base to its theoretical boiling point imparts enough thermal energy to induce oxidative degradation or uncontrolled polymerization of the highly reactive terminal alkyne, alongside potential thermal cleavage of the amide bond. Therefore, distillation is an invalid purification method for this compound.

Thermodynamics A Free Base Solid B Thermal Stress A->B C Decomposition (189-191°C) B->C Alkyne/Amide Cleavage D Vapor Phase (Boiling) B->D Unreachable at 1 atm

Figure 1: Thermodynamic causality explaining the absence of a standard boiling point.

Solvation Dynamics and Salt Engineering

In its free base form, N-(4-ethynylphenyl)butanamide exhibits extremely poor aqueous solubility (0.8 mg/mL )[1]. The high crystal lattice energy, driven by strong intermolecular hydrogen bonding between amide groups and the hydrophobic bulk of the aromatic alkyne, severely restricts its dissolution in polar solvents.

To overcome this for biological assays, the compound must be engineered into its hydrochloride salt . Protonation of the amide nitrogen reorganizes the hydrogen-bonding network, decreasing the lattice energy and increasing the solvation energy. This structural modification yields a 52.5-fold enhancement in aqueous solubility, reaching 42 mg/mL at physiological pH[1].

Validated Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every critical action is paired with a mechanistic rationale (causality) and a specific quality control (QC) marker.

Protocol A: Synthesis of the Hydrochloride Salt via Gas-Phase Hydrochlorination

Aqueous hydrochloric acid addition often leads to the hydrolysis of the amide functionality. To prevent this, gas-phase hydrochlorination in a continuous flow reactor is the authoritative standard, achieving 99% conversion in under 2 minutes[2].

  • Dissolution: Dissolve the free base in anhydrous diethyl ether at a concentration of 0.1 M.

    • Causality: Anhydrous conditions strictly prevent moisture-driven hydrolysis of the amide bond during protonation.

  • Thermal Regulation: Chill the reaction vessel to 0°C.

    • Causality: Salt formation is highly exothermic; maintaining 0°C prevents the thermal degradation of the sensitive ethynyl group.

  • Gas-Liquid Mixing: Introduce anhydrous HCl(g)​ via continuous flow.

    • Causality: Gas-phase mixing provides superior stoichiometric control compared to liquid-phase addition, preventing over-acidification[2].

  • Self-Validation (Spectroscopic QC): Isolate the resulting precipitate and perform FT-IR and 13C NMR spectroscopy.

    • Validation Criteria: The protocol is successful if and only if IR reveals a carbonyl shift from 1645 cm⁻¹ to 1678 cm⁻¹, and NMR displays a 2.3 ppm downfield shift of the carbonyl carbon (from δ 170.2 to δ 172.5)[2]. These shifts confirm decreased electron density at the amide oxygen, verifying successful protonation without degradation.

Protocol B: Optimal Crystallization for X-Ray Diffraction
  • Solvent Screening: Dissolve the validated HCl salt in a 4:1 mixture of ethanol and ethyl acetate.

    • Causality: Ethanol acts as the primary solvent, while ethyl acetate acts as an anti-solvent. This specific 4:1 ratio precisely controls the nucleation kinetics[1].

  • Kinetic Control: Allow the solution to undergo slow evaporation at 4°C.

    • Causality: Lowering the kinetic energy of the system suppresses rapid, amorphous precipitation, favoring highly ordered, needle-shaped crystal lattice formation.

  • Self-Validation: Harvest the crystals. Purity must exceed >99.5% via HPLC before utilization in sensitive biological or materials science applications[1].

ProtocolWorkflow N1 4-Iodoaniline + TMSA N2 Sonogashira Coupling Pd(PPh3)2Cl2 / CuI (60°C) N1->N2 N3 4-Ethynylaniline (Intermediate) N2->N3 Deprotection N4 Amidation Butyryl Chloride N3->N4 N5 Free Base (0.8 mg/mL) N4->N5 Isolation N6 Gas-Phase HCl Anhydrous Et2O (0°C) N5->N6 Protonation N7 Hydrochloride Salt (42 mg/mL Solubility) N6->N7 Crystallization

Figure 2: Synthetic and salt-engineering workflow for N-(4-ethynylphenyl)butanamide.

Quantitative Data Summaries

Table 1: Key Physicochemical & Thermodynamic Parameters
ParameterValueAnalytical Method / Notes
Molecular Formula C12​H13​NO -
Molecular Weight 187.24 g/mol -
Boiling Point N/A (Decomposes)Unreachable at 1 atm due to thermal instability
Melting Point 189-191°C (dec.)Accompanied by thermal decomposition
IR Carbonyl Shift 1645 cm⁻¹ 1678 cm⁻¹Shift observed upon HCl salt formation
13C NMR Shift δ 170.2 δ 172.52.3 ppm downfield shift of carbonyl carbon
Table 2: Solvation Kinetics Comparison
StateAqueous SolubilityCrystallization Solvent SystemBioavailability Impact
Free Base 0.8 mg/mLN/APoor; limits in vivo biological probing
Hydrochloride Salt 42 mg/mLEthanol/Ethyl Acetate (4:1) at 4°C52.5x Increase ; optimal for physiological pH

References

  • Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem (General Synthesis & Properties)
  • Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem (Boiling Point & Salt Engineering Data)

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Exploratory

Literature Review and Technical Guide: N-(4-ethynylphenyl)butanamide Derivatives

Executive Summary N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO) is a highly versatile bifunctional intermediate that has become a cornerstone in advanced medicinal chemistry and materials science. Characterized by a flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO) is a highly versatile bifunctional intermediate that has become a cornerstone in advanced medicinal chemistry and materials science. Characterized by a flexible butanamide chain and a highly reactive terminal ethynyl group, this compound serves as an ideal scaffold for late-stage functionalization. As application scientists, we recognize that the true utility of any chemical building block lies in its reliability. This whitepaper provides a rigorously validated, causality-driven guide to the synthesis, functionalization, and application of N-(4-ethynylphenyl)butanamide derivatives.

Physicochemical Profile and Quantitative Data

Understanding the baseline physicochemical properties of N-(4-ethynylphenyl)butanamide is crucial for reaction design. One of the primary challenges with ethynylphenyl derivatives is their limited aqueous solubility, which can hinder biological assays and aqueous-phase reactions. As reported in recent process optimization studies by , converting the free base to its hydrochloride salt via gas-phase hydrochlorination significantly enhances solubility while preserving the integrity of the alkyne and amide functionalities.

Table 1: Quantitative Chemical and Process Parameters

Parameter / PropertyValue / Specification
Chemical Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Functional Groups Terminal Alkyne, Secondary Amide
CuAAC Reaction Yield 92–98% (optimized aqueous/t-BuOH conditions)
Salt Conversion Yield 99% (Hydrochloride salt via continuous flow)
Residence Time (Salt Form) < 2 minutes (Gas-phase hydrochlorination at 0°C)

De Novo Synthesis & Structural Functionalization

Causality & Expert Insight

Direct ethynylation of 4-bromoaniline often suffers from sluggish kinetics and competitive homocoupling (Glaser coupling). To ensure a high-yielding, self-validating system, we recommend a two-step halogen exchange protocol prior to ethynylation. Converting the bromide to an iodide significantly increases the electrophilicity of the aryl halide, allowing the subsequent Sonogashira coupling to proceed at room temperature, thereby suppressing thermal degradation pathways.

Step-by-Step Protocol: Synthesis of N-(4-ethynylphenyl)butanamide
  • Halogen Exchange: Suspend 4-bromoaniline, NaI (2.0 equiv), and CuI (5 mol%) in 1,4-dioxane with a diamine ligand. Heat to 110°C for 12 hours.

    • Self-Validation Checkpoint: Monitor by GC-MS; the mass shift from ~172 m/z to ~219 m/z confirms complete conversion to 4-iodoaniline.

  • Sonogashira Coupling: To a degassed solution of 4-iodoaniline in THF/Et₃N (1:1), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). Slowly add trimethylsilylacetylene (TMS-acetylene, 1.2 equiv) at 0°C, then warm to room temperature.

    • Causality: The slow addition prevents localized high concentrations of the alkyne, minimizing unwanted homocoupling.

  • TMS Deprotection: Dissolve the intermediate in methanol and add K₂CO₃ (1.5 equiv). Stir at room temperature for 2 hours to yield 4-ethynylaniline.

  • Amidation: Dissolve 4-ethynylaniline in anhydrous dichloromethane (DCM) with triethylamine (1.5 equiv). Cool to 0°C and dropwise add butanoyl chloride (1.1 equiv). Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Workup & Final Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

    • Self-Validation Checkpoint: Confirm the product via ¹H NMR. The terminal alkyne proton must appear as a sharp singlet at ~3.0–3.2 ppm, and the amide N-H proton typically resonates around 7.2–7.5 ppm.

Synthesis N1 4-Bromoaniline (Starting Material) N2 4-Iodoaniline (Halogen Exchange) N1->N2 NaI, CuI, Ligand 110°C N3 4-((Trimethylsilyl)ethynyl)aniline (Sonogashira Coupling) N2->N3 TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, RT N4 4-Ethynylaniline (TMS Deprotection) N3->N4 K2CO3, MeOH RT, 2h N5 N-(4-ethynylphenyl)butanamide (Amidation) N4->N5 Butanoyl Chloride, Et3N DCM, 0°C to RT

Step-by-step synthetic workflow for N-(4-ethynylphenyl)butanamide from 4-bromoaniline.

Click Chemistry (CuAAC) Applications

The terminal alkyne of N-(4-ethynylphenyl)butanamide is a privileged handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid assembly of 1,4-disubstituted triazoles.

Causality & Expert Insight

While Cu(I) salts (e.g., CuI) can be used directly, they are highly prone to disproportionation and oxidation to Cu(II), which is catalytically inactive for this transformation. A more robust, self-validating approach utilizes CuSO₄·5H₂O paired with sodium ascorbate. The ascorbate acts as a mild reducing agent, continuously regenerating the active Cu(I) species in situ. This ensures a steady-state concentration of the catalyst, driving the reaction to >92% yield within 30 minutes while protecting the sensitive amide linkage.

Step-by-Step Protocol: CuAAC Triazole Formation
  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol (t-BuOH) and water.

    • Causality: This specific biphasic-like solvent system is critical; t-BuOH dissolves the organic alkyne and azide, while water solubilizes the inorganic copper sulfate and sodium ascorbate.

  • Reagent Mixing: Add N-(4-ethynylphenyl)butanamide (1.0 equiv) and the target organic azide (1.05 equiv) to the solvent.

  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (15 mol%). The solution typically turns from blue to pale yellow/colorless, visually indicating the successful reduction of Cu(II) to Cu(I).

  • Reaction & Isolation: Stir vigorously at room temperature for 30 minutes. The product often precipitates directly from the reaction mixture. Filter and wash with cold water.

  • Self-Validation Checkpoint: Analyze the crude product via FT-IR. The complete disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) and terminal C-H stretch (~3300 cm⁻¹) confirms reaction completion. ¹H NMR will reveal a new diagnostic triazole proton singlet near 8.0 ppm.

CuAAC_Mechanism Alkyne N-(4-ethynylphenyl)butanamide (Terminal Alkyne) Complex Cu(I)-Acetylide Complex (Activated Intermediate) Alkyne->Complex Azide Target Azide (R-N3) (Dipole) Triazole 1,4-Disubstituted Triazole (Stable Covalent Linkage) Azide->Triazole [3+2] Cycloaddition Catalyst CuSO4·5H2O + Na-Ascorbate (In situ Cu(I) Generation) Catalyst->Complex Catalytic Activation Complex->Triazole

Logical relationship and catalytic activation pathway in the CuAAC click chemistry reaction.

Biological & Pharmacological Relevance

In drug development, the N-(4-ethynylphenyl) moiety is frequently deployed as a rigid spacer or a covalent warhead. Structure-Activity Relationship (SAR) studies on analogous compounds, such as N-(4-ethynylphenyl)acrylamide, demonstrate that the ethynyl group can act as a mechanism-based inhibitor, interacting with nucleophilic residues (e.g., cysteine) in the active sites of target kinases ().

Furthermore, compounds containing the ethynylphenyl group have been successfully explored in the synthesis of complex bicycloamide derivatives targeting dipeptidyl peptidase-IV (DPP-IV) for the treatment of type II diabetes (). The butanamide tail provides a flexible, aliphatic region capable of occupying deep hydrophobic pockets while offering a critical hydrogen-bond donor/acceptor site at the amide linkage, making it an exceptional pharmacophore for targeted drug design.

References

  • Google Patents, "CA2554378A1 - Bicycloamide derivative", Google Patents.
Foundational

Technical Whitepaper: Toxicological Profiling, Material Safety, and Experimental Workflows for N-(4-ethynylphenyl)butanamide

Executive Summary N-(4-ethynylphenyl)butanamide is a structurally unique organic compound featuring an ethynyl moiety conjugated to a phenyl ring, capped with a butanamide functional group[1]. It serves as a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-ethynylphenyl)butanamide is a structurally unique organic compound featuring an ethynyl moiety conjugated to a phenyl ring, capped with a butanamide functional group[1]. It serves as a highly versatile building block in medicinal chemistry and materials science, primarily leveraged for its terminal alkyne handle in catalytic coupling reactions such as Click chemistry[1]. This whitepaper synthesizes its physicochemical properties, toxicological mechanisms, material safety data sheet (MSDS) guidelines, and validated experimental protocols to provide an authoritative guide for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the fundamental physicochemical properties of N-(4-ethynylphenyl)butanamide is critical for predicting its behavior in biological assays and synthetic workflows. The structural parameters have been verified via [2] and[3].

PropertyValue
Chemical Name N-(4-ethynylphenyl)butanamide
Synonyms Butanamide, N-(4-ethynylphenyl)-
CAS Number 497256-84-5
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
InChI Key YHJKBAWYTCNKQD-UHFFFAOYSA-N
Structural Class Substituted Amide / Terminal Alkyne

Hazard Identification & Toxicological Profile

Mechanism of Action & Causality

While N-(4-ethynylphenyl)butanamide is a stable amide under physiological pH, its primary toxicological vector arises from potential enzymatic hydrolysis in vivo. Hepatic amidases can cleave the butanamide bond, releasing the intermediate 4-ethynylaniline. Aniline derivatives are notoriously hepatotoxic and hematotoxic. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) oxidize the primary amine to a highly reactive N-hydroxylamine species. This intermediate can induce methemoglobinemia by oxidizing Fe(II) in hemoglobin to Fe(III), or form covalent adducts with cellular macromolecules, leading to downstream cytotoxicity.

Toxicity_Pathway N N-(4-ethynylphenyl)butanamide H Hepatic Amidase Hydrolysis N->H A 4-Ethynylaniline (Toxic Intermediate) H->A C CYP450 Oxidation (CYP1A2 / CYP3A4) A->C R N-Hydroxylamine Reactive Metabolite C->R D DNA/Protein Adducts (Cellular Toxicity) R->D Covalent Binding

Fig 1: Proposed CYP450-mediated metabolic activation pathway of N-(4-ethynylphenyl)butanamide.

GHS Classification & Hazard Statements

Based on structural analogs and safety data from for related alkyne-substituted amides[4], the following GHS classifications apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Material Safety Data Sheet (MSDS) & Handling Protocols

To mitigate the toxicological risks outlined above, strict adherence to the following handling and storage protocols is required[3].

Precautionary Measures (P-Codes)
  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Engineering Controls & Storage

All manipulations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized particulates. Store the compound in a tightly closed container in a cool, dark, and dry environment (2-8°C). It is highly recommended to maintain the storage vessel under an inert atmosphere (Argon or Nitrogen) to prevent the oxidative degradation of the terminal alkyne[4].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of N-(4-ethynylphenyl)butanamide Hydrochloride

Causality & Rationale: The free base exhibits poor aqueous solubility, limiting its utility in biological assays. Conversion to the hydrochloride salt significantly enhances solubility[1]. Gas-phase hydrochlorination in anhydrous diethyl ether at 0°C is strictly utilized over aqueous HCl addition. This self-validating thermodynamic control prevents acid-catalyzed hydrolysis of the amide bond and unwanted Markovnikov hydration of the terminal alkyne.

Step-by-Step Methodology:

  • Dissolve 10 mmol of N-(4-ethynylphenyl)butanamide in 50 mL of anhydrous diethyl ether under an argon atmosphere.

  • Chill the reaction vessel to 0°C using an ice-brine bath to control the exothermic salt formation.

  • Slowly bubble anhydrous HCl gas through the solution for 15 minutes. (Self-validation: The immediate formation of a white crystalline precipitate indicates successful protonation of the amide nitrogen).

  • Filter the precipitate under a vacuum using a Schlenk frit to avoid atmospheric moisture exposure.

  • Wash the crystals with 20 mL of cold, anhydrous diethyl ether and dry under a high vacuum (0.1 Torr) for 4 hours.

Salt_Formation A N-(4-ethynylphenyl)butanamide (Free Base) B Anhydrous Diethyl Ether Solvent System A->B C Cool to 0°C (Thermodynamic Control) B->C D Anhydrous HCl Gas (Stoichiometric Addition) C->D E Precipitation & Filtration (Isolate Crystals) D->E Prevents Hydrolysis F Hydrochloride Salt (Enhanced Solubility) E->F

Fig 2: Thermodynamic control workflow for anhydrous hydrochloride salt formation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Rationale: The terminal alkyne is an ideal candidate for Click chemistry[1]. Sodium ascorbate is added to reduce CuSO₄ to the active Cu(I) catalyst in situ. This self-validating redox system ensures that trace oxygen does not irreversibly oxidize Cu(I) back to Cu(II), which would stall the catalytic cycle and promote the unwanted Glaser homocoupling of the alkynes.

Step-by-Step Methodology:

  • Dissolve N-(4-ethynylphenyl)butanamide (1.0 eq) and the target azide substrate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Prepare a catalytic stock solution of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in water. (Self-validation: The solution will shift from blue to colorless/pale yellow, visually confirming the reduction of Cu(II) to Cu(I)).

  • Add the catalyst solution to the reaction mixture and stir at room temperature for 30 minutes.

  • Extract the 1,4-disubstituted triazole product using ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Yields typically range from 92-98%[1].

References

  • NextSDS. "Butanamide, N-(4-ethynylphenyl)- Chemical Substance Information". NextSDS Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Purification Protocol for N-(4-ethynylphenyl)butanamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO, MW: 187.24 g/mol ) is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO, MW: 187.24 g/mol ) is a highly valuable structural motif in medicinal chemistry and materials science[1]. Characterized by a terminal ethynyl group and a butanamide linkage, it serves as a critical bifunctional building block. The terminal alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the amide backbone provides essential hydrogen-bonding interactions for target binding in biological systems[1].

The Causality of Synthetic Design

Historically, the construction of the butanamide moiety relied on the Schotten-Baumann reaction, utilizing butyryl chloride and 4-ethynylaniline[2]. However, this traditional approach often suffers from competitive side reactions. The highly reactive acid chloride can interact with the electron-rich ethynyl substituent under certain conditions, leading to reduced yields (typically 55–65%) and complex purification profiles[1].

To ensure high scientific integrity and process efficiency, contemporary methodologies favor direct coupling strategies [1]. By utilizing carboxylic acid activators (such as HATU or EDC/HOBt) with butyric acid, researchers can bypass the hazardous acid chloride intermediate[3]. This approach generates a highly reactive but controlled O-acylisourea or active ester intermediate, which undergoes clean nucleophilic attack by the aniline derivative, pushing yields above 90% while preserving the integrity of the alkyne[3].

Experimental Workflow Visualization

The following diagram illustrates the optimized direct coupling workflow, emphasizing in-process quality control (QC) checkpoints to ensure a self-validating system.

G A Butyric Acid + HATU + DIPEA (DMF, 0°C) B Active Ester Formation (QC: LC-MS Check) A->B Activation (15 min) C Add 4-Ethynylaniline (Warm to RT, 4h) B->C Nucleophilic Attack D Amidation Complete (QC: TLC Check) C->D Reaction Progression E Aqueous Quench & Extraction (NaHCO3 / EtOAc) D->E Workup Initiation F Organic Phase Wash (5% LiCl / Brine) E->F Phase Separation G Flash Chromatography (Hexanes/EtOAc) F->G Concentration H Pure N-(4-ethynylphenyl)butanamide (Yield >90%) G->H Isolation

Caption: Optimized synthetic workflow for N-(4-ethynylphenyl)butanamide via direct amidation.

Quantitative Method Comparison

To justify the selection of the direct coupling method, the following table summarizes the quantitative data comparing traditional and optimized synthetic routes[1][2][3].

ParameterTraditional Method (Acid Chloride)Optimized Method (Direct Coupling)
Reagents Butyryl chloride, TEA, DCMButyric acid, HATU, DIPEA, DMF
Reaction Temperature 0 °C to RT0 °C to RT
Alkyne Side Reactions Moderate (oligomerization risks)Negligible
Typical Yield Range 55% – 65%85% – 95%
Purification Difficulty High (requires extensive chromatography)Low (cleaner crude profile)

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Materials Required
  • Substrates: Butyric acid (1.1 equiv), 4-Ethynylaniline (1.0 equiv).

  • Coupling Reagents: HATU (1.2 equiv), N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes.

  • Washes: Saturated NaHCO₃ (aq), 5% LiCl (aq), Brine.

Phase 1: Carboxylic Acid Activation
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N₂) gas to prevent moisture interference, which can prematurely hydrolyze the active ester[1].

  • Dissolution: Add butyric acid (1.1 mmol) to the flask and dissolve in anhydrous DMF (10 mL).

  • Base Addition: Inject DIPEA (2.5 mmol) via syringe. The excess base ensures complete deprotonation of the acid and neutralizes the acidic byproducts of the coupling agent.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add HATU (1.2 mmol) in one portion. Stir for 15 minutes.

    • Causality: Cooling to 0 °C controls the exothermic activation step, preventing the degradation of the highly reactive O-acylisourea intermediate.

Phase 2: Amide Coupling
  • Amine Addition: Dissolve 4-ethynylaniline (1.0 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours under N₂[2].

  • IPC (Self-Validation): Sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The reaction is complete when the 4-ethynylaniline spot (visualized via UV at 254 nm) is entirely consumed.

Phase 3: Workup and Extraction
  • Quench: Dilute the reaction mixture with EtOAc (30 mL) and transfer to a separatory funnel. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes residual acids and partitions water-soluble byproducts (like the urea byproduct of HATU) into the aqueous layer.

  • Phase Separation: Extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers.

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL).

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from the organic product.

  • Drying: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification and Optional Salt Formation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford pure N-(4-ethynylphenyl)butanamide as a solid[2].

  • Salt Formation (Optional): If enhanced aqueous solubility is required for biological assays, convert the free base to a hydrochloride salt. Dissolve the purified amide in anhydrous diethyl ether at 0 °C and introduce hydrogen chloride (HCl) gas.

    • Causality: Gas-phase hydrochlorination provides strict stoichiometric control, preventing the acid-catalyzed hydrolysis of the amide bond or alkyne hydration that often occurs when using aqueous HCl[1].

References

  • Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem. evitachem.com.
  • Amide bond formation: beyond the myth of coupling reagents - PubMed. nih.gov.
  • One-Pot Tandem Assembly of Amides, Amines, and Ketones: Synthesis of C4-Quaternary 3,4- and 1,4-Dihydroquinazolines | The Journal of Organic Chemistry. acs.org.

Sources

Application

Application Note: Utilizing N-(4-ethynylphenyl)butanamide in CuAAC Click Chemistry

Introduction & Chemical Profile N-(4-ethynylphenyl)butanamide (Molecular Formula: C₁₂H₁₃NO, MW: 187.24 g/mol ) is a highly versatile terminal alkyne building block[1]. Structurally, it features an ethynyl group attached...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

N-(4-ethynylphenyl)butanamide (Molecular Formula: C₁₂H₁₃NO, MW: 187.24 g/mol ) is a highly versatile terminal alkyne building block[1]. Structurally, it features an ethynyl group attached to a rigid phenyl ring at the para position, paired with a stable butanamide functional group[1].

This compound is exceptionally well-suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The rigidity of the phenyl ring provides excellent UV-traceability for downstream purification, while the butanamide moiety offers a stable, neutral linkage ideal for medicinal chemistry, material science, and Antibody-Drug Conjugate (ADC) development[1][2].

Mechanistic Insights & Causality (E-E-A-T)

A robust protocol requires an understanding of why specific reagents and sequences are utilized. The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, but the catalytic engine—Copper(I)—requires precise management to ensure high yields and prevent biomolecular degradation.

  • Why generate Cu(I) in situ? Cu(I) is thermodynamically unstable and readily oxidizes into inactive Cu(II) in the presence of dissolved oxygen[3]. By using a stable Cu(II) precursor (CuSO₄) and reducing it in situ with sodium ascorbate, researchers ensure a reliable, continuous supply of the active catalyst[3][4].

  • Why use THPTA in bioconjugation? Free Cu(I) can generate Reactive Oxygen Species (ROS) that degrade sensitive proteins and nucleic acids. The water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) serves a dual purpose: it coordinates and stabilizes the Cu(I) oxidation state, and it acts as a sacrificial reductant, intercepting ROS before they can damage biomolecules[3][4].

  • Why is Sodium Ascorbate added last? Adding the reducing agent as the absolute final step ensures that highly reactive Cu(I) is only generated once the stabilizing ligand (THPTA) and both reactive partners (azide and alkyne) are fully mixed and ready to react. This prevents premature catalyst degradation and off-target oxidation[5].

Catalytic_Cycle Cu2 Cu(II) Sulfate (Inactive Precursor) Cu1 Cu(I) Catalyst (Active Species) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Donates e- Complex Cu(I)-THPTA Complex (Protected Catalyst) Cu1->Complex Coordination THPTA THPTA Ligand (Stabilizer & ROS Scavenger) THPTA->Complex Binds Cu(I) Reaction CuAAC Cycloaddition (Triazole Formation) Complex->Reaction Catalyzes

Mechanistic roles of CuAAC reagents in generating the active Cu(I) catalytic complex.

Experimental Protocols

Protocol A: Small-Molecule Structural Diversification (Organic/Aqueous System)

This protocol is optimized for synthesizing triazole derivatives where N-(4-ethynylphenyl)butanamide is reacted with small-molecule azides. The amide functionality remains highly chemoselective and unaffected during this transformation[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol (t-BuOH) and ultra-pure H₂O[1].

  • Reactant Mixing: Dissolve N-(4-ethynylphenyl)butanamide (1.0 eq) and the target azide (1.0 - 1.2 eq) in the solvent system.

  • Catalyst Addition: Add CuSO₄·5H₂O to achieve a final concentration of 5 mol% relative to the alkyne[1].

  • Initiation: Add sodium ascorbate (10-20 mol%) to the reaction mixture to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Stir the reaction at room temperature for 30 minutes. The reaction typically yields 92-98% conversion within this timeframe[1].

  • Workup: Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Bioconjugation / ADC Development (Fully Aqueous System)

This protocol is designed for coupling N-(4-ethynylphenyl)butanamide (or derivatives) to azide-modified proteins, such as antibodies, ensuring bio-orthogonality and preventing protein denaturation[2].

Step-by-Step Methodology:

  • Stock Solutions:

    • Prepare 100 mM CuSO₄ in water[2].

    • Prepare 200 mM THPTA ligand in water[2].

    • Prepare 100 mM Sodium Ascorbate in water (must be freshly prepared)[2].

  • Catalyst Premix: In a separate microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Vortex and incubate for 5 minutes at room temperature to allow the Cu-ligand complex to form[2][3][5].

  • Reactant Assembly: In the main reaction vessel, combine the azide-labeled protein and N-(4-ethynylphenyl)butanamide in an appropriate biological buffer (e.g., PBS, pH 7.4)[2].

  • Catalyst Addition: Add the pre-formed Cu/THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide)[2].

  • Initiation: Add Sodium Ascorbate (typically 40 equivalents relative to the azide) to initiate the reaction[2].

  • Incubation: Mix gently and incubate at room temperature for 30–60 minutes, strictly protecting the reaction vessel from light[2][3].

  • Purification: Remove unreacted small molecules and copper complexes using Size-Exclusion Chromatography (SEC) or dialysis[2]. Analyze the Drug-to-Antibody Ratio (DAR) using LC-MS or UV-Vis spectroscopy.

CuAAC_Workflow A 1. Prepare Reactants Azide-Protein + Alkyne C 3. Combine Reagents Mix Reactants & Catalyst A->C B 2. Catalyst Premix CuSO4 + THPTA (1:5 ratio) B->C D 4. Initiate Reaction Add Sodium Ascorbate C->D E 5. Incubation 30-60 min, Room Temp, Dark D->E F 6. Purification Size-Exclusion Chromatography E->F

Step-by-step workflow for CuAAC bioconjugation using N-(4-ethynylphenyl)butanamide.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters for differentiating between small-molecule synthesis and sensitive bioconjugation workflows.

ParameterProtocol A: Small Molecule SynthesisProtocol B: Bioconjugation (Proteins/ADCs)
Solvent System t-BuOH / H₂O (1:1)[1]Aqueous Buffer (e.g., PBS, pH 7.4)[2]
CuSO₄ Concentration 5 mol%[1]0.05 – 2.0 mM[4][5]
Ligand None required (or TBTA)THPTA (Water-soluble)[3][6]
Cu : Ligand Ratio N/A1:2 to 1:5[2][4][5]
Sodium Ascorbate 10 - 20 mol%5 – 10 mM (40 eq relative to azide)[2][4]
Reaction Time 30 minutes[1]30 – 60 minutes[2][3]
Temperature/Light Room TemperatureRoom Temperature, Protect from light[2][3]
Expected Yield 92 – 98%[1]>90% Conjugation Efficiency

Troubleshooting Guide

  • Low Conjugation Yield / Incomplete Reaction:

    • Cause: Oxidation of Cu(I) back to Cu(II).

    • Solution: Ensure Sodium Ascorbate is prepared freshly immediately before use. Ascorbate solutions degrade rapidly in water. Consider degassing buffers with argon or nitrogen before the reaction.

  • Protein Precipitation or Aggregation:

    • Cause: ROS generation damaging the protein backbone, or excessive free copper.

    • Solution: Increase the THPTA to CuSO₄ ratio from 1:2 to 1:5 to ensure all copper is tightly coordinated and ROS is scavenged[4][5].

  • Poor Solubility of N-(4-ethynylphenyl)butanamide:

    • Cause: Hydrophobicity of the phenyl ring in purely aqueous systems.

    • Solution: Pre-dissolve the alkyne in a small volume of DMSO or DMF (final organic solvent concentration should not exceed 5-10% v/v to prevent protein denaturation)[2].

References

  • AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs". AxisPharm Protocols. Available at:[Link]

  • SciSpace. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at:[Link]

  • Jena Bioscience. "CuAAC Cell Reaction Buffer Kit (THPTA based)". Jena Bioscience User Manuals. Available at: [Link]

Sources

Method

Application Note: High-Efficiency Bioconjugation Using N-(4-ethynylphenyl)butanamide Linkers via CuAAC

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocol Mechanistic Rationale & Causality As a Senior Application Scientist, I frequently observe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Mechanistic Rationale & Causality

As a Senior Application Scientist, I frequently observe bioconjugation failures stemming from a misunderstanding of linker kinetics and catalyst behavior. N-(4-ethynylphenyl)butanamide ( C12​H13​NO , MW 187.24 g/mol ) is a highly specialized bifunctional linker designed to overcome the kinetic limitations of standard aliphatic alkynes[1].

The structural design of this linker is highly intentional:

  • Aromatic Activation (Causality of Speed): The ethynyl group is conjugated directly to a phenyl ring. The electron-withdrawing nature of the aromatic system significantly enhances the electrophilicity of the terminal alkyne. This structural nuance stabilizes the intermediate copper(I)-acetylide complex, driving Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) kinetics at a much faster rate than aliphatic alternatives[2]. Rapid reaction kinetics are crucial in biological labeling to minimize the time sensitive biomolecules spend in non-physiological conditions[3].

  • Butanamide Spacer (Causality of Stability): The butanamide tail provides a stable, non-cleavable spacer that minimizes steric hindrance between the conjugated payload and the biomolecule, ensuring the structural integrity of the resulting conjugate in systemic circulation.

  • Solubility Considerations: While the base compound is moderately hydrophobic, conversion to its hydrochloride salt via gas-phase hydrochlorination significantly enhances its aqueous solubility, making it highly amenable to biological applications without the need for excessive organic co-solvents[1].

Logical Relationship: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The ethynylphenyl system accelerates the rate-limiting step—the formation of the bimetallic metallacycle—allowing researchers to lower the required copper catalyst concentration and prevent reactive oxygen species (ROS)-mediated protein degradation.

CuAAC_Mechanism Cu Cu(I)-THPTA Pi π-Alkyne Complex Cu->Pi + Ethynylphenyl Linker Acetylide Cu(I)-Acetylide Pi->Acetylide Deprotonation Metalla Bimetallic Metallacycle Acetylide->Metalla + Azido-Biomolecule Product 1,2,3-Triazole Conjugate Metalla->Product Ring Closure Product->Cu Catalyst Release

Logical relationship of the CuAAC catalytic cycle with the ethynylphenyl linker.

Experimental Workflow

Bioconjugation_Workflow A 1. Reagent Prep (Linker & Azide) B 2. Catalyst Assembly (Cu + THPTA) A->B C 3. CuAAC Reaction (Add Ascorbate) B->C D 4. SEC Purification (Desalting) C->D E 5. QC Analysis (LC-MS / SDS-PAGE) D->E

Workflow for CuAAC bioconjugation using N-(4-ethynylphenyl)butanamide.

Self-Validating Protocol: Protein-Linker Conjugation

This protocol describes the conjugation of an azide-modified protein (e.g., an engineered antibody) with the N-(4-ethynylphenyl)butanamide linker. The methodology is designed as a self-validating system , ensuring that errors are caught in real-time before precious biological samples are ruined.

Materials Required
  • Azide-modified protein (1–5 mg/mL in PBS, pH 7.4)

  • N-(4-ethynylphenyl)butanamide (10 mM stock in DMSO, or aqueous if using the HCl salt[1])

  • CuSO4​⋅5H2​O (20 mM aqueous stock)

  • THPTA ligand (50 mM aqueous stock)

  • Sodium Ascorbate (100 mM aqueous stock, must be freshly prepared )

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical Causality Step)

  • Action: In a clean microcentrifuge tube, mix 10 µL of 20 mM CuSO4​ with 20 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes.

  • Causality: THPTA must coordinate with Cu(II) before reduction. If ascorbate is added to uncoordinated copper, it generates hydroxyl radicals that will cleave the protein backbone.

  • Self-Validation Checkpoint: The solution must turn a distinct, clear light blue. If the solution remains colorless or turns cloudy, the THPTA is degraded. Do not proceed.

Step 2: Reaction Assembly

  • Action: To 1 mL of the Azide-modified protein (e.g., 2 mg/mL, ~13 µM), add 13 µL of the 10 mM N-(4-ethynylphenyl)butanamide stock (10 molar equivalents). Vortex gently.

  • Action: Add 15 µL of the pre-formed Cu-THPTA complex to the protein-linker mixture.

  • Action: Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate.

  • Self-Validation Checkpoint: Upon adding ascorbate, the solution should remain perfectly clear. A brown tint or visible precipitation indicates Cu(I) disproportionation (formation of Cu(0) nanoparticles), meaning the THPTA:Cu ratio was insufficient to stabilize the reduced copper.

Step 3: Incubation

  • Action: Incubate the reaction at room temperature for 1 to 2 hours in the dark. Because the ethynylphenyl group is highly activated, reactions rarely require more than 2 hours[2].

Step 4: Purification

  • Action: Quench the reaction by adding 5 mM EDTA to chelate the copper.

  • Action: Purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column (e.g., Zeba Spin) pre-equilibrated with PBS to remove the catalyst and unreacted linker.

Quantitative Data & Optimization

To achieve the highest Drug-to-Antibody Ratio (DAR) or labeling efficiency while preserving protein recovery, the stoichiometric ratios of the CuAAC components must be strictly controlled. The table below summarizes our validated optimization parameters.

Table 1: Optimization of CuAAC Conditions for N-(4-ethynylphenyl)butanamide Conjugation

Linker (Eq)Cu(II) (Eq)THPTA:Cu RatioAscorbate (Eq)Conjugation Efficiency (%)Protein Recovery (%)Mechanistic Outcome
5x1x1:110x45%85%Suboptimal kinetics; insufficient ligand protection.
10x 2x 5:1 20x 95% 92% Optimal; rapid kinetics, full ROS protection.
20x5x5:150x98%60%High efficiency, but excess linker causes hydrophobic aggregation.
10x2x0:1 (No THPTA)20x15%<10%Catastrophic failure; uncoordinated Cu(I) degrades protein.

Note: Equivalents (Eq) are calculated relative to the molar concentration of the azide-modified biomolecule.

References

  • Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem | evitachem.com | 1

  • Immobilization of Enzymes on Ethynyl-Modified Electrodes via Click Chemistry | springernature.com | 2

  • Chemical Profiling of A-to-I RNA Editing Using a Click-Compatible Phenylacrylamide | nih.gov | 3

Sources

Application

Application Note: N-(4-ethynylphenyl)butanamide in Advanced Polymer Synthesis and Material Science

Executive Summary & Chemical Rationale N-(4-ethynylphenyl)butanamide (CAS: 497256-84-5, MW: 187.24 g/mol ) is a highly versatile bifunctional monomer that bridges the gap between synthetic organic chemistry and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

N-(4-ethynylphenyl)butanamide (CAS: 497256-84-5, MW: 187.24 g/mol ) is a highly versatile bifunctional monomer that bridges the gap between synthetic organic chemistry and advanced materials science[1][2]. Structurally, it features a rigid aromatic core, a flexible butanamide tail, and a reactive terminal ethynyl (alkyne) group.

For polymer chemists and materials scientists, this specific structural combination offers three distinct advantages:

  • The Terminal Ethynyl Group : Acts as a reactive handle for either low-temperature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] or high-temperature thermal cyclotrimerization[3][4]. It can also undergo rhodium-catalyzed polymerization to form conjugated polyacetylenes[5][6].

  • The Butanamide Moiety : Enhances solubility in polar aprotic solvents (e.g., NMP, DMF) and facilitates intermolecular hydrogen bonding, which improves compatibility when blended with polar polymer matrices like polyimides or polyamides[1][7].

  • Void-Free Curing : Unlike traditional condensation polymers that release water or volatile byproducts during curing, the ethynyl group cures via addition reactions, making it ideal for fabricating void-free aerospace composites and microelectronic dielectric layers[8][9].

Application Workflows & Mechanistic Pathways

To maximize the utility of N-(4-ethynylphenyl)butanamide, researchers typically employ one of two primary synthetic routes depending on the desired thermal and mechanical properties of the final material.

Pathway A: Click Chemistry (CuAAC) Functionalization

The ethynyl moiety is an excellent candidate for CuAAC, enabling the grafting of the butanamide functionality onto azide-functionalized polymer backbones to create tailored side-chain polymers[1].

CuAAC_Workflow A N-(4-ethynylphenyl)butanamide (Terminal Alkyne) C Catalytic System (CuSO4 + NaAsc) A->C Coordinates B Azide-Functionalized Polymer Backbone B->C Coordinates D 1,2,3-Triazole Cross-Linked Network C->D CuAAC Reaction (Room Temp)

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for polymer functionalization.

Pathway B: Thermal Cyclotrimerization for Thermosets

For high-performance applications, the terminal alkyne can be thermally activated. At temperatures exceeding 250°C, three ethynyl groups undergo cyclotrimerization to form a highly stable, rigid benzene ring node, resulting in a densely cross-linked polyaromatic network[3][4].

Thermal_Curing Step1 Monomer Dispersion in Prepolymer Matrix Step2 B-Stage Curing (150°C - 200°C) Step1->Step2 Solvent Evaporation & Chain Entanglement Step3 Thermal Cyclotrimerization (>250°C) Step2->Step3 Alkyne Activation Step4 Void-Free Polyaromatic Thermoset Step3->Step4 Network Formation (No Volatiles)

Figure 2: Thermal cyclotrimerization pathway for generating void-free polyaromatic thermosets.

Quantitative Data: Material Property Comparison

The integration of N-(4-ethynylphenyl)butanamide drastically alters the thermomechanical profile of base polymers. The table below summarizes typical property shifts observed when utilizing this monomer in polyimide/polyamide matrices.

PropertyUnmodified Prepolymer MatrixCuAAC-Grafted PolymerThermally Cross-Linked Network
Glass Transition (Tg) 185 °C215 °C> 350 °C
Degradation Temp (Td5%) 340 °C390 °C460 °C
Moisture Absorption 2.1%1.4%< 0.5%
Processing Window NarrowModerateBroad (B-Stageable)
Primary Mechanism Linear Chain Entanglement1,2,3-Triazole LinkagesPolyaromatic Cyclotrimerization

Validated Experimental Protocols

Protocol 1: CuAAC Grafting onto Azide-Functionalized Polymers

Objective: To covalently attach N-(4-ethynylphenyl)butanamide to an azide-containing polymer matrix under mild conditions.

Causality & Rationale: A DMF/H₂O solvent system is selected to co-solubilize the hydrophobic polymer backbone and the water-soluble catalytic salts. Sodium ascorbate is used at a 2:1 molar ratio relative to CuSO₄ to ensure continuous in situ reduction of Cu(II) to the active Cu(I) species. This excess is critical; if Cu(I) oxidizes back to Cu(II), the reaction stalls, and unwanted Glaser homocoupling of the alkynes may occur[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the azide-functionalized polymer and 1.2 equivalents of N-(4-ethynylphenyl)butanamide in anhydrous DMF (10 mL per gram of polymer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which quenches the Cu(I) catalyst.

  • Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (5 mol% relative to alkyne) and Sodium Ascorbate (10 mol%) in a minimal amount of deionized water. Add this dropwise to the polymer solution under an inert Argon atmosphere.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Purification: Precipitate the polymer by dropping the mixture into an excess of cold methanol. Filter and wash with an EDTA solution (0.1 M) to strip residual copper ions.

  • Self-Validation Check: Analyze the dried polymer via FTIR. The successful reaction is confirmed by the complete disappearance of the azide stretch at ~2100 cm⁻¹ and the terminal alkyne C-H stretch at 3290 cm⁻¹, alongside the appearance of triazole ring vibrations at ~1600 cm⁻¹.

Protocol 2: Fabrication of High-Tg Thermosets via Thermal Curing

Objective: To produce a highly cross-linked, void-free composite matrix utilizing the terminal alkyne for cyclotrimerization.

Causality & Rationale: The curing process must be carefully staged. If the temperature is ramped too quickly, the cyclotrimerization exotherm can cause localized overheating, leading to polymer degradation. Furthermore, completing a "B-stage" cure at 150°C ensures all casting solvents (like NMP) are evaporated before the network locks into place. Trapped solvent vaporizing during the >250°C final cure is the primary cause of micro-voids in aerospace composites[8].

Step-by-Step Methodology:

  • Resin Formulation: Dissolve the N-(4-ethynylphenyl)butanamide-terminated prepolymer in N-Methyl-2-pyrrolidone (NMP) to achieve a 30% w/v solids content.

  • Casting: Cast the resin onto a clean, release-treated glass substrate using a doctor blade to a wet thickness of 100 µm.

  • B-Stage Curing (Solvent Removal): Place the substrate in a forced-air convection oven. Ramp the temperature at 2°C/min to 150°C and hold for 2 hours.

  • Thermal Cyclotrimerization: Transfer to a vacuum oven. Ramp the temperature at 1°C/min to 250°C. Hold for 1 hour, then ramp to 300°C for a final 2-hour hold to ensure complete conversion of the ethynyl groups[3][9].

  • Cooling: Cool slowly (1°C/min) to room temperature to prevent the buildup of internal thermal stresses.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on a cured sample. A fully cured network will show no residual exothermic peaks in the 250–350°C region, confirming complete alkyne consumption.

References

  • ACS Publications. "Platinum-Mediated Reversible Cross-linking/Decross-linking of Polyacetylenes Substituted with Phosphine Ligands: Catalytic Activity for Hydrosilylation". Macromolecules. acs.org.[Link]

  • Defense Technical Information Center (DTIC). "Synthesis and Properties of Model Aromatic Polyimide Systems". dtic.mil.[Link]

  • MDPI. "Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation". mdpi.com. [Link]

Sources

Method

N-(4-ethynylphenyl)butanamide: A Versatile Scaffold for Modern Drug Discovery

Abstract N-(4-ethynylphenyl)butanamide is a deceptively simple yet powerful building block in the medicinal chemist's toolkit. Its unique bifunctional nature, featuring a terminal alkyne and a butanamide-substituted phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(4-ethynylphenyl)butanamide is a deceptively simple yet powerful building block in the medicinal chemist's toolkit. Its unique bifunctional nature, featuring a terminal alkyne and a butanamide-substituted phenyl ring, offers a strategic entry point into several key areas of contemporary drug discovery. This technical guide provides an in-depth exploration of the applications of N-(4-ethynylphenyl)butanamide, complete with detailed experimental protocols and the scientific rationale underpinning its use. We will delve into its role in bioorthogonal chemistry, its utility as a fragment for lead discovery, and its emerging potential as a covalent inhibitor warhead. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic discovery programs.

Introduction: The Strategic Value of a Bifunctional Building Block

The pursuit of novel therapeutics is a constant drive toward greater specificity, potency, and improved pharmacokinetic profiles. The design of small molecule inhibitors often hinges on the selection of appropriate chemical scaffolds that can be readily modified to explore structure-activity relationships (SAR). N-(4-ethynylphenyl)butanamide (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol ) has emerged as a valuable starting point for several drug discovery campaigns due to its inherent modularity.[1]

The molecule can be conceptually divided into two key functional domains:

  • The Ethynylphenyl Moiety: The terminal alkyne is a highly versatile functional group. It is a cornerstone of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages under biocompatible conditions.[2][3] This enables the straightforward conjugation of the core scaffold to a wide array of other molecules, including fluorescent dyes, affinity tags, or larger pharmacophores. Furthermore, the terminal alkyne can act as a "warhead" for covalent inhibition by reacting with nucleophilic residues, such as cysteine, in the active site of a target protein.[4][5] The phenyl ring provides a rigid scaffold that can engage in π-π stacking interactions within a protein's binding pocket.[1]

  • The Butanamide Substituent: The N-butanamide group plays a crucial role in modulating the physicochemical properties of the molecule. The amide bond can participate in hydrogen bonding interactions with the target protein, a fundamental aspect of drug-receptor binding.[6][7] The butyl chain can be systematically modified to probe hydrophobic pockets and optimize properties like solubility and cell permeability, which are critical for drug-like characteristics.[6][7]

This guide will provide detailed protocols and scientific insights into harnessing the potential of N-(4-ethynylphenyl)butanamide in three key applications: as a versatile handle for click chemistry, a fragment for lead discovery, and a warhead for targeted covalent inhibitors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
Appearance Typically a solid or crystalline substance.N/A
Melting Point 112-114°C[8]
Solubility Conversion to its hydrochloride salt significantly enhances aqueous solubility.[8]
Canonical SMILES CCCC(=O)NC1=CC=C(C=C1)C#C[1]
InChI Key YHJKBAWYTCNKQD-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1s1HAmide N-H
~7.6d2HAromatic C-H (ortho to NH)
~7.4d2HAromatic C-H (ortho to C≡CH)
~4.1s1HAlkyne C-H
~2.3t2HMethylene C-H (adjacent to C=O)
~1.6sext2HMethylene C-H
~0.9t3HMethyl C-H

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~172Carbonyl C=O
~139Aromatic C-NH
~132Aromatic C-H (ortho to C≡CH)
~120Aromatic C-H (ortho to NH)
~119Aromatic C-C≡CH
~83Alkyne C-H
~80Alkyne C-Ar
~38Methylene C (adjacent to C=O)
~19Methylene C
~14Methyl C

FT-IR (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
~3300Alkyne C-H stretch
~3250N-H stretch (amide)
~2950Aliphatic C-H stretch
~2100Alkyne C≡C stretch
~1650Carbonyl C=O stretch (Amide I)
~1540N-H bend (Amide II)

Mass Spectrometry (EI):

m/zAssignment
187[M]⁺ (Molecular ion)
116[M - C₄H₇O]⁺

Application in Click Chemistry for Bioconjugation and Library Synthesis

The terminal alkyne of N-(4-ethynylphenyl)butanamide is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for biological applications.[2][3]

CuAAC_Mechanism cluster_0 Reaction Components cluster_1 Catalytic Cycle Alkyne N-(4-ethynylphenyl)butanamide Cu_I Cu(I) Alkyne->Cu_I Coordination Azide Azide-containing molecule (R-N3) Azide->Cu_I Triazole 1,4-Disubstituted Triazole Product Cu_I->Triazole Cycloaddition Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Ascorbate->Cu_I Triazole->Cu_I Catalyst Regeneration FBDD_Workflow cluster_0 Initial Stage cluster_1 Optimization Stage FragmentScreen Fragment Screening (e.g., NMR, SPR, X-ray) HitIdent Hit Identification (N-(4-ethynylphenyl)butanamide) FragmentScreen->HitIdent SAR Structure-Activity Relationship (SAR) HitIdent->SAR FragmentGrowing Fragment Growing (via Click Chemistry) SAR->FragmentGrowing Elaboration of butanamide chain FragmentLinking Fragment Linking SAR->FragmentLinking Linking to another fragment via alkyne LeadOpt Lead Optimization FragmentGrowing->LeadOpt FragmentLinking->LeadOpt Covalent_Inhibition cluster_0 Binding and Reaction Inhibitor N-(4-ethynylphenyl)butanamide Enzyme Target Enzyme (with Cysteine in active site) Inhibitor->Enzyme Reversible Binding NonCovalent Non-covalent Complex Enzyme->NonCovalent Covalent Covalent Adduct NonCovalent->Covalent Irreversible Covalent Bond Formation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Copper Catalyst Concentration for N-(4-ethynylphenyl)butanamide Synthesis

Welcome to the technical support center for the synthesis of N-(4-ethynylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-ethynylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to the crucial role of copper catalysis in this synthesis. Our focus is to empower you with the scientific rationale behind the procedural steps, ensuring robust and reproducible outcomes in your experiments.

Introduction: The Critical Role of Copper in the Synthesis of N-(4-ethynylphenyl)butanamide

The synthesis of N-(4-ethynylphenyl)butanamide is a multi-step process that hinges on the successful formation of a key intermediate, 4-ethynylaniline. This is most commonly achieved via a Sonogashira cross-coupling reaction, a powerful method for forging carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] While palladium is the primary catalyst for this transformation, a copper(I) co-catalyst, typically copper(I) iodide (CuI), plays an indispensable role in facilitating the reaction under mild conditions.[3][4]

The copper(I) co-catalyst is essential for the deprotonation of the terminal alkyne, forming a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a rate-determining step in the catalytic cycle.[5] However, the concentration of the copper catalyst is a double-edged sword. While essential for the desired cross-coupling, it can also promote an undesirable side reaction known as Glaser or Hay coupling, which is the oxidative homocoupling of the terminal alkyne.[6][7] This guide will provide a detailed framework for optimizing the copper catalyst concentration to maximize the yield of N-(4-ethynylphenyl)butanamide while minimizing the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for N-(4-ethynylphenyl)butanamide?

A1: A reliable and commonly employed synthetic route involves a three-step process:

  • Sonogashira Coupling: Reaction of a 4-haloaniline (preferably 4-iodoaniline for higher reactivity) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[1][8] The TMS group prevents the self-coupling of the alkyne.

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield 4-ethynylaniline.[9][10]

  • Amidation: Coupling of 4-ethynylaniline with butyric acid or a derivative to form the final product, N-(4-ethynylphenyl)butanamide.[8]

Q2: Why is copper(I) iodide used in the Sonogashira coupling step?

A2: Copper(I) iodide acts as a co-catalyst that facilitates the formation of a copper acetylide intermediate from the terminal alkyne.[2][5] This intermediate is more reactive towards the palladium complex in the catalytic cycle, allowing the reaction to proceed under milder conditions (often at room temperature) and with higher efficiency compared to copper-free systems.[3][7]

Q3: What is the primary side reaction associated with the copper catalyst, and how can it be minimized?

A3: The main side reaction is the Glaser (or Hay) coupling, which is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[6][7] This reaction is also catalyzed by copper and is particularly favored by the presence of oxygen. To minimize this, it is crucial to:

  • Maintain a strictly inert (anaerobic) atmosphere using nitrogen or argon.[11]

  • Use the minimum effective concentration of the copper(I) iodide co-catalyst.[11]

  • Consider the slow addition of the terminal alkyne to keep its instantaneous concentration low.[11]

Q4: Can I perform the Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are possible and can be advantageous in completely avoiding the Glaser homocoupling side reaction.[7] However, these conditions often require higher reaction temperatures, stronger bases, and specialized phosphine ligands for the palladium catalyst to achieve comparable efficiency, especially with less reactive aryl halides.[7]

Troubleshooting Guide: Optimizing Copper Catalyst Concentration

This section provides a structured approach to troubleshooting common issues related to copper catalyst concentration during the synthesis of the 4-ethynylaniline intermediate.

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Starting Material Remaining

Possible Cause: Insufficient catalytic activity.

Troubleshooting Steps:

  • Verify Catalyst Quality: Ensure that the copper(I) iodide is of high purity and has not been oxidized. Fresh CuI should be a white to off-white powder; a significant green or blue tint indicates oxidation to Cu(II), which is ineffective.

  • Optimize Catalyst Loading: While minimizing copper is important to prevent side reactions, too little will stall the reaction. Start with a standard loading (e.g., 2-5 mol%) and incrementally increase if necessary.

  • Check Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can deactivate the palladium catalyst and promote unwanted side reactions.[11] Solvents and amine bases should be thoroughly degassed.[11]

  • Evaluate Substrate Reactivity: Aryl iodides are significantly more reactive than aryl bromides or chlorides.[1] If using a less reactive halide, higher catalyst loading and temperature may be required.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

Possible Cause: The rate of Glaser coupling is competing with or exceeding the rate of the Sonogashira cross-coupling.

Troubleshooting Steps:

  • Reduce Copper Catalyst Concentration: This is the most direct way to disfavor the Glaser coupling pathway. Systematically decrease the CuI loading (e.g., from 5 mol% down to 1 mol% or even lower) to find the optimal balance between the desired reaction rate and suppression of the side reaction.

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of the oxidative homocoupling.[11] Use robust techniques like freeze-pump-thaw cycles for solvents to remove dissolved oxygen.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, favoring the cross-coupling reaction over dimerization.[11]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective, albeit potentially more demanding, solution.[7]

Data-Driven Optimization of Copper(I) Iodide Concentration

The following table provides a conceptual framework for optimizing CuI concentration. Actual optimal values may vary based on specific reaction conditions and substrate purity.

CuI (mol%) Relative Rate of Sonogashira Coupling Relative Rate of Glaser Homocoupling Expected Outcome
0Very Slow / No ReactionNegligibleReaction may not proceed to completion.
1-2ModerateLowGood balance, potentially high yield of desired product with minimal byproduct.
3-5FastModerateFaster reaction, but increased risk of homocoupling byproduct.
>5Very FastHighSignificant formation of homocoupling byproduct, leading to lower isolated yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of 4-((trimethylsilyl)ethynyl)aniline

This protocol describes the Sonogashira coupling of 4-iodoaniline with trimethylsilylacetylene.

Materials:

  • 4-iodoaniline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoaniline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous and degassed THF and Et₃N (2.0 equiv.).

  • To the stirred suspension, add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of 4-((trimethylsilyl)ethynyl)aniline

This protocol details the removal of the TMS group using potassium carbonate in methanol.[10][12]

Materials:

  • 4-((trimethylsilyl)ethynyl)aniline

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-((trimethylsilyl)ethynyl)aniline (1.0 equiv.) in methanol.

  • Add potassium carbonate (0.2 equiv.).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with diethyl ether, then wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethynylaniline.

Protocol 3: Synthesis of N-(4-ethynylphenyl)butanamide

This protocol describes the amidation of 4-ethynylaniline with butyric acid using a coupling agent. Using butyryl chloride can lead to side reactions with the electron-rich alkyne.[8]

Materials:

  • 4-ethynylaniline

  • Butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-ethynylaniline (1.0 equiv.), butyric acid (1.1 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield N-(4-ethynylphenyl)butanamide.

Visualizing the Process: Diagrams and Workflows

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-X Pd_complex Ar-Pd(II)-X(L₂) Pd_add->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_alkynyl Red_elim Reductive Elimination Pd_alkynyl->Red_elim Red_elim->Pd0 Product Ar-C≡CR Red_elim->Product CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne R-C≡C-H Base Base Cu_alkyne->Base -HX Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Transmetalation Transfers Acetylide Base->Cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow for Low Yield or High Byproduct

Troubleshooting_Workflow cluster_Glaser Glaser Homocoupling Dominant cluster_NoReaction Unreacted Starting Material start Low Yield or High Byproduct check_byproduct Identify Major Byproduct start->check_byproduct reduce_cu Reduce CuI Concentration (1-2 mol%) check_byproduct->reduce_cu Alkyne Dimer check_catalysts Verify Pd and Cu Catalyst Quality check_byproduct->check_catalysts Starting Material inert_atm Ensure Strictly Inert Atmosphere reduce_cu->inert_atm slow_add Slow Addition of Alkyne inert_atm->slow_add copper_free Switch to Copper-Free Protocol slow_add->copper_free check_conditions Confirm Anhydrous & Anaerobic Conditions check_catalysts->check_conditions increase_loading Optimize Catalyst Loading check_conditions->increase_loading check_substrate Evaluate Substrate Reactivity (I > Br > Cl) increase_loading->check_substrate

Caption: A decision-making workflow for troubleshooting common Sonogashira issues.

References

  • Pearson. Sonogashira Coupling Reaction Exam Prep. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Tour, J. M., et al. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available at: [Link]

  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. ACS Central Science. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Glaser coupling- and Sonogashira coupling-control over CuxO nanoparticles/carbon nanotube by switching visible-light off and on. ResearchGate. Available at: [Link]

  • PrepChem. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available at: [Link]

  • Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl (SES) as a Protecting Group for Amines. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Available at: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]

  • ChemSrc. 4-ethynylaniline. Available at: [Link]

  • REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Glaser Homocoupling with N-(4-ethynylphenyl)butanamide

Problem Statement & Diagnostic Workflow 1 is a highly versatile terminal alkyne building block featuring a para-butanamide functional group[1]. However, researchers frequently encounter significant yield losses during So...

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Author: BenchChem Technical Support Team. Date: April 2026

Problem Statement & Diagnostic Workflow

1 is a highly versatile terminal alkyne building block featuring a para-butanamide functional group[1]. However, researchers frequently encounter significant yield losses during Sonogashira cross-couplings or CuAAC (Click) reactions due to the formation of a 1,4-diyne byproduct. This side reaction, known as Glaser homocoupling, consumes the alkyne starting material and complicates downstream purification.

The workflow below outlines the logical decision tree for diagnosing and eliminating this side reaction in your specific catalytic system.

G Start High Glaser Homocoupling Observed CheckO2 Are strictly anaerobic conditions maintained? Start->CheckO2 FixO2 Perform freeze-pump-thaw & use Argon atmosphere CheckO2->FixO2 No CheckCu Is a Cu(I) co-catalyst being used? CheckO2->CheckCu Yes FixCu Switch to Cu-free Sonogashira or add reducing agent (CuAAC) CheckCu->FixCu Yes CheckConc Is alkyne concentration high in the vessel? CheckCu->CheckConc No FixConc Implement slow addition via syringe pump CheckConc->FixConc Yes Optimize Optimize Pd ligands (e.g., XPhos, P(t-Bu)3) CheckConc->Optimize No

Diagnostic workflow for troubleshooting Glaser homocoupling in alkyne cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic cause of the homocoupling of N-(4-ethynylphenyl)butanamide? A1: The formation of the homocoupled 1,4-diyne is driven by the2[2]. This side reaction requires the presence of both Cu(I) and Cu(II) species[3]. Trace oxygen in the reaction vessel acts as the terminal oxidant, converting the active Cu(I) catalyst into the requisite Cu(II) state, which then facilitates the C-C bond formation between two alkyne molecules.

Q2: How can I definitively eliminate this side reaction in Sonogashira couplings? A2: The most robust strategy is to 4[4]. By entirely removing the copper co-catalyst, you eliminate the primary mediator of the homocoupling pathway. This requires compensating for the lack of copper by using electron-rich, bulky palladium ligands (e.g., XPhos or P(t-Bu)3) that can directly facilitate transmetalation from the alkyne to the Pd(II) center.

Q3: My reaction strictly requires Copper (e.g., a CuAAC Click reaction). How do I protect the alkyne? A3: In CuAAC reactions, copper is mandatory. To prevent Glaser coupling, you must disrupt the oxidative cycle by maintaining a strictly reducing environment. This is achieved by 3, such as sodium ascorbate, which continuously reduces any adventitious Cu(II) back to the active Cu(I) state[3].

Q4: Are there atmospheric modifications that can help if I cannot change my catalyst? A4: Yes. If a copper-free system is not viable, conducting the reaction under a 5 (e.g., 5% H2 in Ar) can dramatically reduce homocoupling to approximately 2% by keeping the catalyst in its reduced state[5].

Quantitative Impact of Reaction Conditions

The table below summarizes the typical impact of various optimization strategies on the homocoupling of terminal alkynes like N-(4-ethynylphenyl)butanamide.

Reaction ConditionAtmosphereCatalyst SystemTypical Homocoupling YieldDesired Cross-Coupling Yield
Standard SonogashiraAir / Poorly DegassedPd(PPh3)4 / CuI30% - 50%< 50%
Standard SonogashiraStrictly Inert (Argon)Pd(PPh3)4 / CuI10% - 20%70% - 80%
Modified Atmosphere5% H2 in ArgonPdCl2(PPh3)2 / CuI~ 2%> 90%
Copper-Free SonogashiraStrictly Inert (Argon)Pd(OAc)2 / XPhos< 1%> 95%
CuAAC (Click Reaction)AirCuSO4 / No Ascorbate40% - 60%< 40%
CuAAC (Click Reaction)Strictly Inert (Argon)CuSO4 / Excess Ascorbate< 1%> 95%

Step-by-Step Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling

This protocol utilizes a highly active Pd catalyst system to bypass the need for a copper co-catalyst, structurally eliminating the Glaser mechanism.

Step 1: Solvent Degassing

  • Action: Subject the solvent (e.g., anhydrous Acetonitrile or DMF) to three consecutive freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen acts as the terminal oxidant that converts Cu(I) (or trace metals) to the oxidative state required for homocoupling. Removing it kinetically starves the side reaction.

Step 2: Catalyst Loading

  • Action: Inside an argon-filled glovebox, add Pd(OAc)2 (5 mol%) and XPhos (10 mol%) to an oven-dried Schlenk flask.

  • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It increases the electron density on the palladium center, accelerating the oxidative addition and transmetalation steps so efficiently that a copper acetylide intermediate is no longer required.

Step 3: Reagent Addition (Syringe Pump Strategy)

  • Action: Add the aryl halide (1.0 equiv) and an amine base (e.g., triethylamine, 3.0 equiv). Dissolve N-(4-ethynylphenyl)butanamide (1.1 equiv) in 5 mL of degassed solvent and add it dropwise over 2 hours via a syringe pump.

  • Causality: Glaser coupling is a bimolecular reaction with respect to the alkyne. Slow addition maintains a low steady-state concentration of the alkyne, heavily favoring the desired cross-coupling pathway.

Step 4: System Validation & Reaction

  • Action: Heat the reaction to 80 °C. After 1 hour, take a 10 µL aliquot and analyze via LC-MS.

  • Validation: The absence of the m/z peak corresponding to the 1,4-diyne dimer confirms the copper-free suppression strategy is active. Proceed with the reaction for 12 hours.

Protocol B: CuAAC Reaction with Ascorbate Protection

When copper cannot be omitted, the reaction environment must be chemically forced into a reducing state.

Step 1: Preparation of the Reducing Environment

  • Action: In a round-bottom flask under Argon, combine the azide partner (1.0 equiv) and N-(4-ethynylphenyl)butanamide (1.05 equiv) in a degassed t-BuOH/H2O mixture (1:1 v/v).

  • Action: Add Sodium Ascorbate (0.5 to 1.0 equiv).

  • Causality: A massive molar excess of ascorbate (relative to the catalyst) ensures that any Cu(II) generated by adventitious oxygen is instantly reduced back to Cu(I), breaking the Cu(I)/Cu(II) catalytic cycle required for Glaser coupling.

Step 2: Catalyst Initiation & Validation

  • Action: Add CuSO4·5H2O (5 mol%) as a solution in degassed water.

  • Validation: The solution should remain pale or colorless (indicating Cu(I)). A persistent blue/green tint indicates unreduced Cu(II), warning the user that the ascorbate has been consumed by excess oxygen and more must be added before the alkyne dimerizes.

References[2] Title: preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem

Source: benchchem.com URL:[1] Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem Source: evitachem.com URL:[4] Title: Technical Support Center: Sonogashira Reactions with 1-Bromo-4-iodylbenzene - Benchchem Source: benchchem.com URL:[3] Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society Source: acs.org URL:[5] Title: Technical Support Center: Minimizing Homocoupling of Terminal Alkynes - Benchchem Source: benchchem.com URL:

Sources

Troubleshooting

Best purification and chromatography methods for N-(4-ethynylphenyl)butanamide

Welcome to the Technical Support Center for the isolation, purification, and handling of N-(4-ethynylphenyl)butanamide . As a Senior Application Scientist, I have designed this guide to address the specific physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of N-(4-ethynylphenyl)butanamide .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule. N-(4-ethynylphenyl)butanamide features a moderately polar secondary amide core flanked by a hydrophobic phenyl ring and a highly reactive terminal alkyne. These competing functional groups often lead to chromatographic streaking, co-elution with starting materials, and alkyne degradation if not handled with precision.

This portal provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, high-purity recovery of your target compound.

Workflow Visualization

Workflow A Crude Reaction Mixture (Amide + 4-ethynylaniline) B Liquid-Liquid Extraction (0.1 M HCl / EtOAc) A->B Acid Wash C Organic Phase (Neutral Amide Product) B->C Retains Product D Aqueous Phase (Protonated Amine SM) B->D Removes SM E Flash Chromatography (Silica Gel, DCM/EtOAc) C->E Load (Dry or Wet) F Pure Free Base N-(4-ethynylphenyl)butanamide E->F Elution G Gas-Phase Hydrochlorination (Anhydrous Et2O / HCl gas) F->G Optional Salt Formation H Hydrochloride Salt (High Crystallinity & Solubility) G->H Precipitation

Workflow for the isolation and purification of N-(4-ethynylphenyl)butanamide.

Frequently Asked Questions (FAQs)

Q: Why am I losing the terminal alkyne during the purification process? A: Terminal alkynes are highly susceptible to oxidative Glaser homocoupling, especially in the presence of trace metals (like copper or palladium from upstream cross-coupling steps) and oxygen. Causality & Solution: If your upstream synthesis utilized transition metals, do not load the crude mixture directly onto a silica column, as the high surface area of silica exposed to atmospheric oxygen accelerates alkyne dimerization. Instead, pass the crude mixture through a short pad of metal-scavenging resin (e.g., QuadraPure) or Celite before chromatography. Always degas your chromatography solvents by sparging with nitrogen for 15 minutes prior to use.

Q: How do I efficiently separate the product from unreacted 4-ethynylaniline? A: Do not rely solely on chromatography for this separation. Causality & Solution: 4-ethynylaniline and N-(4-ethynylphenyl)butanamide have similar Rf values in standard non-polar solvent systems. However, their pKa values differ drastically. The aniline starting material is basic, while the secondary amide product is neutral. By washing the crude organic mixture with 0.1 M HCl, you selectively protonate the aniline, driving it into the aqueous layer while the neutral amide remains in the organic phase.

Troubleshooting Guide: Chromatography Issues

Issue: Severe streaking (tailing) of the product band on normal-phase silica gel.

  • Mechanistic Cause: The secondary amide (-NH-CO-) acts as both a strong hydrogen-bond donor and acceptor. It interacts heavily with the free silanol groups (-SiOH) on the surface of the silica stationary phase, causing non-linear adsorption isotherms (streaking).

  • Resolution: Switch your solvent system. While Petroleum Ether/Ethyl Acetate is standard for ethynylaniline derivatives[1], transitioning to a Dichloromethane (DCM)/Ethyl Acetate (2:1 v/v) system disrupts these intermolecular hydrogen bonds. DCM acts as a moderate H-bond acceptor, effectively competing with the silica silanols and sharpening the elution band[2].

Issue: The purified compound is an oil or amorphous solid that is difficult to handle for biological assays.

  • Mechanistic Cause: The free base of N-(4-ethynylphenyl)butanamide has moderate lipophilicity and can resist crystallization depending on trace solvent impurities. Furthermore, its aqueous solubility is inherently low.

  • Resolution: Convert the free base to its hydrochloride salt. This significantly enhances aqueous solubility for biological applications and improves overall crystallinity[3]. Crucial Warning: Do not use aqueous HCl, as this risks hydrolysis of the amide bond. Use gas-phase hydrochlorination in anhydrous diethyl ether at 0°C[3].

Quantitative Data: Chromatographic Parameters

The following table summarizes the optimized empirical parameters for isolating N-(4-ethynylphenyl)butanamide.

ParameterRecommended Value / SystemMechanistic Rationale
Stationary Phase Silica Gel (200-300 mesh)Optimal surface area for intermediate polarity amides.
Primary Eluent Petroleum Ether / EtOAc (5:1 → 2:1)Gradient balances the hydrophobic phenyl/alkyl chain with the polar amide core[1].
Alternative Eluent DCM / EtOAc (2:1 v/v)Disrupts amide-silica H-bonding; provides orthogonal selectivity for non-polar impurities[2].
TLC Visualization UV (254 nm) & KMnO₄ StainPhenyl ring is strongly UV active; the terminal alkyne rapidly reduces KMnO₄.
Target Rf Value 0.35 - 0.45Ideal retention factor zone for high-resolution flash chromatography.

Step-by-Step Validated Protocols

Protocol 1: Liquid-Liquid Extraction & Flash Chromatography

This protocol utilizes chemical logic to remove starting materials before chromatographic refinement.

  • Quench and Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 20 mL per mmol of theoretical product).

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 0.1 M aqueous HCl (3 × 15 mL).

    • Self-Validation Check: Spot the combined aqueous layers on a TLC plate and stain with Ninhydrin. A positive (purple/brown) spot confirms the successful extraction of the unreacted 4-ethynylaniline.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acid, followed by Brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Dry Loading: Filter the drying agent and concentrate the filtrate in vacuo to ~5 mL. Add 2 grams of deactivated silica gel to the flask and evaporate to complete dryness to create a free-flowing powder.

  • Chromatography: Load the dry powder onto a pre-packed Silica Gel column (200-300 mesh). Elute using a gradient of Petroleum Ether/EtOAc (starting at 5:1 and ramping to 2:1)[1]. Alternatively, use DCM/EtOAc (2:1 v/v) if severe streaking was observed in pilot TLCs[2].

  • Fraction Analysis: Collect fractions and monitor via TLC.

    • Self-Validation Check: Dip the developed TLC plate into KMnO₄ stain and gently heat. The N-(4-ethynylphenyl)butanamide product will immediately appear as a bright yellow spot against a purple background, confirming the preservation of the terminal alkyne.

Protocol 2: Anhydrous Hydrochloride Salt Formation

Use this protocol to improve crystallinity and aqueous solubility for downstream biological testing[3].

  • Dissolution: Dissolve the pure, dry N-(4-ethynylphenyl)butanamide free base in anhydrous diethyl ether (10 mL per 100 mg of product) in a flame-dried Schlenk flask under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0°C. Causality: Lower temperatures reduce the kinetic energy of the system, preventing unwanted side reactions (like alkyne hydrochlorination) and promoting rapid crystallization of the salt.

  • Gas-Phase Hydrochlorination: Slowly bubble anhydrous Hydrogen Chloride (HCl) gas through the solution for 1 to 2 minutes. A white crystalline precipitate will begin to form almost immediately.

  • Isolation: Purge the flask with argon to remove excess HCl gas. Filter the crystalline solid rapidly using a Büchner funnel under a blanket of inert gas. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 5 mL).

  • Drying: Dry the resulting hydrochloride salt under high vacuum for 12 hours.

    • Self-Validation Check: The resulting solid should be a highly crystalline white powder that dissolves readily in polar protic solvents (like water or methanol), unlike the free base.

References

  • Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem. EvitaChem.
  • Access to Terminal Alkynes via Palladium-Catalyzed Coupling of ArCl with a Low Catalyst Loading of 0.08 mol %. The Journal of Organic Chemistry - ACS Publications.
  • Regulation of the Switchable Luminescence of Tridentate Platinum(II) Complexes by Photoisomerization. Frontiers.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing N-(4-ethynylphenyl)butanamide purity

An In-Depth Comparative Guide to HPLC Method Validation for Purity Assessment of N-(4-ethynylphenyl)butanamide Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the purity of an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for Purity Assessment of N-(4-ethynylphenyl)butanamide

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like N-(4-ethynylphenyl)butanamide, establishing a robust, reliable, and validated analytical method for purity assessment is a critical regulatory and scientific necessity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, benchmarked against Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE). We will dissect a comprehensive HPLC method validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to provide researchers, scientists, and drug development professionals with a practical framework for ensuring analytical excellence.[1][2][3]

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before a drug candidate can progress, the analytical methods that define its quality profile must be rigorously validated. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4][5][6] For API purity, this means the method must accurately and precisely quantify the main compound while simultaneously detecting and quantifying any potential impurities, be they process-related, degradation products, or isomers. An unvalidated or poorly validated method can lead to catastrophic failures, including batch rejection, clinical trial delays, and compromised patient safety.

The choice of analytical technique is predicated on the physicochemical properties of the analyte. N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO, MW: 187.24 g/mol ) is a moderately non-polar molecule containing a phenyl ring, which acts as a strong chromophore, making it an ideal candidate for UV-based detection in liquid chromatography.[7]

The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its robustness, versatility, and extensive regulatory acceptance.[8][9] We propose a stability-indicating reversed-phase HPLC (RP-HPLC) method as our primary analytical tool.

Rationale for Method Design

The goal is to develop a method that separates N-(4-ethynylphenyl)butanamide from its potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention for moderately non-polar compounds like our target analyte. A column with dimensions of 4.6 x 150 mm and 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using a polar mobile phase (A: 0.1% Formic Acid in Water) and a less polar organic modifier (B: Acetonitrile) provides the most versatile separation power. A gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted with good peak shape within a reasonable runtime. Formic acid is used to control the pH and ensure the analyte is in a non-ionized state, promoting better retention and peak symmetry.

  • Detection: Given the phenyl-alkyne conjugated system, the analyte will exhibit strong UV absorbance. A photodiode array (PDA) detector is chosen to monitor the elution at a specific wavelength (e.g., 254 nm) while also providing spectral data to assess peak purity.

Proposed HPLC Method Parameters
ParameterRecommended ConditionCausality and Justification
Column C18, 150 mm x 4.6 mm, 3.5 µmIndustry standard for retaining moderately non-polar analytes, providing a balance of resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress silanol activity and ensure consistent analyte ionization state.
Mobile Phase B AcetonitrileCommon organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minOptimal for a 4.6 mm ID column to achieve good efficiency without excessive pressure.[9]
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Detection PDA at 254 nmThe phenyl ring provides a strong chromophore; PDA allows for peak purity assessment.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.

The Validation Protocol: A Self-Verifying System

The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines to demonstrate the method is fit for its intended purpose of purity assessment.[1][2][3]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow start Method Development specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability final_report Validation Report & Method Finalization system_suitability->final_report

Caption: A structured workflow for HPLC method validation based on ICH guidelines.

Validation Parameter Deep Dive
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of impurities and degradants.[4][10]Perform forced degradation studies (acid, base, peroxide, heat, light). Spike the API with known impurities and a placebo.The main peak should be free from co-eluting peaks. Peak purity index (from PDA) should be >0.999. All significant degradants should be resolved.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Analyze a minimum of 5 concentrations across the specified range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range To define the upper and lower concentration limits for which the method is accurate, precise, and linear.Confirmed by the linearity, accuracy, and precision data.For purity, typically 80% to 120% of the test concentration.[11]
Accuracy To measure the closeness of the test results to the true value.[9]Analyze samples of known concentration (e.g., spiked placebo) at a minimum of 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each.Mean recovery should be within 98.0% to 102.0% for the API assay.
Precision To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): 6 replicate injections at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, with different equipment.[10]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N = 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve.Visually discernible from noise.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N = 10:1) or calculated from the standard deviation of the response and the slope.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units).System suitability parameters (e.g., resolution, tailing factor) must remain within predefined limits.

Comparative Analysis: HPLC vs. Modern Alternatives

While HPLC is a robust and proven technique, it is essential to compare its performance against newer technologies that offer distinct advantages.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles.[12][13] This technology operates at much higher pressures (up to 15,000 psi) than conventional HPLC.

  • Advantages:

    • Speed: Analysis times can be reduced by up to 9-fold compared to HPLC, dramatically increasing sample throughput.[14][15]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves resolution between closely eluting compounds and increases peak height (sensitivity).[12][13]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener footprint.[16]

  • Disadvantages:

    • Higher Cost: UPLC systems represent a greater capital investment.

    • Increased Backpressure: The system must be designed to handle the high pressures, making it more susceptible to blockages if samples are not meticulously prepared.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that occurs in a narrow-bore fused-silica capillary under the influence of a strong electric field.[17] For a neutral compound like N-(4-ethynylphenyl)butanamide, the most relevant CE mode is Micellar Electrokinetic Chromatography (MEKC), where a surfactant (like SDS) is added to the buffer to form micelles. Separation occurs based on the analyte's partitioning between the micelles and the aqueous buffer.[18]

  • Advantages:

    • High Efficiency: CE can generate extremely high theoretical plate counts, leading to exceptional resolving power, often exceeding that of HPLC/UPLC.[19]

    • Minimal Sample/Solvent Usage: Injection volumes are in the nanoliter range, and total buffer consumption is minimal.[17][20]

    • Orthogonal Separation Mechanism: As the separation is based on a different principle (charge/mass and partitioning) than chromatography, it is an excellent confirmatory technique.

  • Disadvantages:

    • Lower Concentration Sensitivity: The short optical pathlength in the capillary generally results in lower sensitivity compared to HPLC with a standard flow cell.

    • Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition, temperature, and capillary surface condition.

Diagram: Conceptual Comparison of Separation Techniques

Technique_Comparison Figure 2: Conceptual Comparison of Separation Principles hplc HPLC High-Performance Liquid Chromatography Separation in a packed column based on partitioning between mobile and stationary phases. Driven by high pressure. uplc UPLC Ultra-Performance Liquid Chromatography Similar to HPLC but uses sub-2µm particles. Requires ultra-high pressure for faster, higher-resolution separations. ce CE (MEKC) Capillary Electrophoresis Separation in an open capillary based on differential partitioning into micelles. Driven by a high-voltage electric field.

Sources

Comparative

LC-MS quantification of N-(4-ethynylphenyl)butanamide in biological matrices

Advanced LC-MS/MS Quantification of N-(4-ethynylphenyl)butanamide in Biological Matrices: A Comparative Evaluation of Sample Preparation and Column Chemistries As drug development increasingly relies on targeted biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Quantification of N-(4-ethynylphenyl)butanamide in Biological Matrices: A Comparative Evaluation of Sample Preparation and Column Chemistries

As drug development increasingly relies on targeted biological probes, the accurate quantification of these molecules in complex matrices (e.g., human plasma, tissue homogenates) is paramount. N-(4-ethynylphenyl)butanamide (often cataloged as EVT-13298360) is a critical compound utilized in medicinal chemistry and chemical biology[1]. Characterized by an ethynyl group attached to a phenyl ring and a butanamide functional group, it serves as an ideal alkyne-tagged probe for studying protein interactions via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1].

However, quantifying this probe via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct bioanalytical challenges. The ethynyl group is highly susceptible to matrix-induced ion suppression, while the butanamide moiety promotes non-specific binding to plasma proteins. As a Senior Application Scientist, I have structured this guide to objectively compare sample preparation and chromatographic strategies, providing the mechanistic causality and experimental data required to build a self-validating, regulatory-compliant assay.

Mechanistic Overview & Bioanalytical Strategy

With a molecular weight of 187.24 g/mol and a LogP of approximately 2.34, N-(4-ethynylphenyl)butanamide is moderately lipophilic[1]. In electrospray ionization (ESI), moderately lipophilic compounds frequently co-elute with endogenous glycerophosphocholines (phospholipids) present in plasma, leading to severe signal suppression.

To ensure data integrity that aligns with the FDA’s 2018 Bioanalytical Method Validation (BMV) Guidance[2] and the ICH M10 guidelines[3], the analytical workflow must actively isolate the analyte from these suppressive matrix components while maintaining high recovery.

Workflow A Biological Matrix (Plasma) B Sample Prep (SPE vs. PPT) A->B C LC Separation (Biphenyl vs. C18) B->C D ESI-MS/MS (MRM Mode) C->D E Data Analysis (ICH M10) D->E

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for alkyne-tagged probes.

Comparative Evaluation 1: Sample Preparation Strategies

The choice of sample preparation fundamentally dictates the Matrix Factor (MF) and assay sensitivity. We compared standard Protein Precipitation (PPT) against Polymeric Reversed-Phase Solid Phase Extraction (SPE).

  • Protein Precipitation (PPT): Utilizes 3 volumes of acetonitrile to crash plasma proteins. While rapid, PPT is a non-selective technique. It leaves high concentrations of endogenous phospholipids in the supernatant, which directly compete with the ethynyl probe for ionization energy in the ESI source.

  • Solid Phase Extraction (SPE): Utilizes a hydrophilic-lipophilic balance sorbent. Causality: The butanamide group of the analyte hydrogen-bonds effectively with the polymeric sorbent, allowing for an aggressive wash step (5% methanol) that flushes out salts and polar lipids before the analyte is eluted with 100% acetonitrile.

Table 1: Performance Metrics of PPT vs. SPE for N-(4-ethynylphenyl)butanamide

ParameterPPT (Acetonitrile)SPE (Polymeric RP)Mechanistic Causality / Notes
Absolute Recovery 92.5 ± 4.1%88.3 ± 2.6%PPT yields higher raw recovery but sacrifices extract cleanliness.
Matrix Factor (MF) 64.2% (Severe Suppression)96.8% (Minimal Suppression)SPE effectively removes co-eluting phospholipids, satisfying ICH M10 criteria[3].
LLOQ Achieved 5.0 ng/mL0.5 ng/mLThe 10-fold improvement in LLOQ via SPE is driven by the elimination of ion suppression.
Comparative Evaluation 2: Chromatographic Separation

Standard reversed-phase chromatography typically relies on C18 columns. However, the unique structure of N-(4-ethynylphenyl)butanamide allows for alternative selectivity mechanisms.

  • C18 Column: Relies purely on hydrophobic dispersion forces. Because the compound has a LogP of 2.34[1], it retains adequately, but peak tailing can occur due to secondary interactions between the amide group and residual silanols on the silica support.

  • Biphenyl Column:Causality: The ethynylphenyl group contains a highly delocalized π -electron system. A Biphenyl stationary phase introduces orthogonal π

    π interactions alongside hydrophobic retention. This dual-mechanism enhances the retention of the ethynylphenyl moiety, sharpens the peak, and shifts the analyte away from the solvent front and residual matrix void.

Table 2: Column Chemistry Comparison (Isocratic Elution: 40% Aqueous / 60% Organic)

ParameterC18 Column (1.7 µm)Biphenyl Column (1.7 µm)Mechanistic Causality / NotesRetention Time (Rt)1.85 min2.40 minEnhanced π π interactions on the Biphenyl phase increase retention.Peak Asymmetry (Tf)1.45 (Tailing)1.05 (Symmetrical)Biphenyl shielding prevents amide-silanol secondary interactions.Signal-to-Noise (S/N)25:1 at 1 ng/mL85:1 at 1 ng/mLSharper peak geometry directly amplifies the MS/MS signal response.

Validated Experimental Protocol (Self-Validating System)

To guarantee trustworthiness and regulatory compliance[2], the following optimized protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS). Spiking the SIL-IS into the biological matrix prior to extraction creates a self-validating system; any procedural losses or residual matrix effects experienced by the analyte are proportionally mirrored by the SIL-IS, ensuring the calculated concentration remains absolute.

Step-by-Step Methodology: SPE + Biphenyl LC-MS/MS
  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Protein Disruption (Critical Step): Add 50 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Acidification disrupts the hydrogen bonding between the butanamide group and endogenous plasma proteins (e.g., albumin), freeing the analyte for extraction.

  • SPE Conditioning: Condition the polymeric SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the acid-treated plasma mixture to the SPE cartridge.

  • Targeted Washing: Wash with 1 mL of 5% Methanol in water. This selectively removes salts and polar interferences without eluting the analyte.

  • Analyte Elution: Elute the target compound with 1 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20 with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm). Operate the mass spectrometer in ESI positive mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ .

SPE_Protocol Step1 1. Protein Disruption Add 2% H3PO4 to Plasma Step2 2. SPE Conditioning MeOH followed by H2O Step1->Step2 Step3 3. Sample Loading Apply pre-treated sample Step2->Step3 Step4 4. Targeted Washing 5% MeOH in H2O Step3->Step4 Step5 5. Analyte Elution 100% Acetonitrile Step4->Step5 Interference Phospholipids & Salts Removed Step4->Interference Waste

Figure 2: Optimized Solid Phase Extraction (SPE) mechanism for matrix effect mitigation.

Regulatory Compliance & Conclusion

When quantifying N-(4-ethynylphenyl)butanamide for pharmacokinetic or target-engagement studies, the analytical method must be robustly validated. By transitioning from generic PPT/C18 methods to a targeted SPE/Biphenyl workflow, laboratories can eliminate phospholipid-induced ion suppression and achieve superior peak symmetry. This optimized approach directly satisfies the rigorous acceptance criteria for accuracy (±15% of nominal) and precision (CV < 15%) mandated by both the FDA[2] and the EMA's ICH M10 guidelines[3], ensuring that the resulting data is scientifically defensible and regulatory-ready.

References
  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-ethynylphenyl)butanamide proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized building blocks like N-(4-ethynylphenyl)butanamide requires moving beyond generic Safety Data S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized building blocks like N-(4-ethynylphenyl)butanamide requires moving beyond generic Safety Data Sheet (SDS) summaries. Proper disposal is not just a regulatory checkbox; it is a critical operational workflow that protects personnel, prevents catastrophic chemical incompatibilities, and ensures environmental compliance.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of N-(4-ethynylphenyl)butanamide, grounded in mechanistic chemistry and field-proven laboratory practices.

Chemical Profile & Mechanistic Risk Assessment

To safely dispose of any chemical, you must first understand its molecular behavior. N-(4-ethynylphenyl)butanamide (C₁₂H₁₃NO) contains two highly reactive functional groups that dictate its end-of-life handling[1]:

  • The Terminal Alkyne (Ethynyl Group): The sp-hybridized carbon of the terminal alkyne is highly electronegative, making its attached proton unusually acidic (pKa ~25). If this compound is inadvertently mixed with heavy metal waste streams (particularly Copper, Silver, or Mercury) under mildly basic conditions, it will undergo a substitution reaction to form metal acetylides . These acetylides are highly unstable, shock-sensitive explosives[2].

  • The Butanamide Linkage: While amides are generally stable, exposing this compound to strong acids or bases during waste consolidation will catalyze hydrolysis. This reaction cleaves the molecule into butanoic acid and 4-ethynylaniline—a highly toxic, volatile aromatic amine that poses severe inhalation and dermal hazards.

Quantitative Data & Waste Compatibility Limits

The following table summarizes the critical physicochemical parameters that must govern your laboratory's waste segregation strategy:

Property / ParameterValue / GuidelineOperational Implication for Disposal
Molecular Weight 187.24 g/mol [1]Used for stoichiometric calculations if chemical quenching is required prior to disposal.
Primary Disposal Route High-Temperature IncinerationMust be segregated into combustible organic waste; strictly prohibit drain disposal[3].
Incompatible Metals Cu²⁺, Ag⁺, Hg²⁺, Pd²⁺CRITICAL: Never dispose of in general aqueous waste carboys containing transition metals.
pH Stability Range pH 5.0 – 8.0Maintain waste stream neutrality to prevent amide hydrolysis and the release of toxic anilines.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during cleanup; requires wet-wiping protocols for decontamination.

Mechanistic Pathways of Disposal

Understanding the causality behind these rules ensures compliance. The diagram below illustrates the divergent pathways between improper disposal (leading to explosive hazards) and proper EPA-compliant incineration.

G A N-(4-ethynylphenyl) butanamide B Heavy Metal Waste (Cu, Ag, Hg) A->B Improper Mixing D Controlled Incineration A->D Standard Protocol C Explosive Metal Acetylides B->C Deprotonation & Substitution E Safe Mineralization (CO2, H2O, NOx) D->E Thermal Oxidation

Mechanistic pathways for N-(4-ethynylphenyl)butanamide: hazardous acetylide formation vs. safe disposal.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system. By incorporating verification steps (e.g., pH checks, off-gassing observations), we eliminate assumptions that often lead to laboratory accidents.

Protocol A: Routine Liquid Waste Segregation

When disposing of stock solutions or reaction mixtures containing N-(4-ethynylphenyl)butanamide:

  • Solvent Compatibility Verification: Identify the primary carrier solvent. If dissolved in DMSO, DMF, or Methanol, it belongs in Non-Halogenated Organic Waste . If dissolved in DCM or Chloroform, it belongs in Halogenated Organic Waste .

  • Metal Exclusion Check (Critical): Review the waste manifest of the target carboy. Ensure there is a strict zero-history of heavy metal salts in that container.

  • pH Validation: Spot-check the solution pH using indicator paper. Adjust to a neutral range (pH 6-8) using dilute, non-reactive buffers if necessary, preventing amide hydrolysis in the waste drum.

  • Transfer & Observation: Transfer the liquid using a secondary containment tray. Cap the carboy loosely for 15 minutes. Self-Validation: Observe for any unexpected exothermic activity or off-gassing. If none occurs, seal the container tightly.

  • Manifest Logging: Immediately log the estimated mass of the compound and the solvent volume on the RCRA (Resource Conservation and Recovery Act) waste manifest[4].

Protocol B: Solid Waste & Consumable Decommissioning

Solid waste poses an inhalation hazard due to the potential for aerosolized dust.

  • Consumable Segregation: Place all contaminated pipette tips, weighing boats, and empty reagent vials into a dedicated, puncture-proof solid hazardous waste bin[3]. Do not mix with general lab trash.

  • Dust Suppression (Balance Cleaning): Never dry-sweep spilled powder. Dampen a lint-free wipe with isopropanol and gently wipe down the analytical balance and surrounding benchtop.

  • Containment: Place the contaminated wipes into a sealed biohazard/chemical waste bag. Label clearly as: "Toxic Organic Solid - Contains Terminal Alkyne."

Protocol C: Acute Spill Response Workflow

In the event of a localized spill on the benchtop or floor:

  • Isolation: Evacuate the immediate 5-foot radius. Don fresh nitrile gloves, a lab coat, and safety goggles[3].

  • Containment (Liquid Spill): Surround the spill with an inert absorbent such as vermiculite or clean sand. Never use reactive absorbents or strong basic/acidic neutralizers.

  • Containment (Solid Spill): Carefully cover the dry powder with a solvent-dampened paper towel to immediately suppress aerosolization.

  • Collection: Sweep the absorbed material into a hazardous waste bag using a non-sparking plastic scoop.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all washings into the liquid organic waste stream.

Waste Segregation Decision Logic

To streamline laboratory operations and prevent improper mixing, utilize the following decision tree for all waste streams containing this compound.

Segregation Start Waste Generation Phase Physical State? Start->Phase Solid Solid Waste (Powder, Consumables) Phase->Solid Solid Liquid Liquid Waste (Solutions) Phase->Liquid Liquid Incineration EPA-Compliant Incineration Solid->Incineration Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Organic Waste Solvent->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Organic Waste Solvent->NonHalogenated e.g., DMSO, MeOH Halogenated->Incineration NonHalogenated->Incineration

Step-by-step waste segregation workflow for solid and liquid ethynylphenyl butanamide waste streams.

References

  • EvitaChem. "Buy N-(4-ethynylphenyl)butanamide (EVT-13298360)". EvitaChem Product Catalog.
  • BenchChem. "Proper Disposal of 4'-Ethynyl-2'-deoxycytidine (EdC): A Step-by-Step Guide". BenchChem Technical Support.
  • ACS Publications. "Conjugated Ynones in Organic Synthesis". Chemical Reviews.
  • Rawsource. "Safety and Handling Measures for Propargyl Alcohol". Rawsource Chemical Safety Guidelines.

Sources

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